Dephospho-coa
描述
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSHFARGAKYJN-IBOSZNHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O13P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dephospho-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3633-59-8 | |
| Record name | Dephospho-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dephosphocoenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dephospho-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Dephospho-CoA Biosynthesis Pathway in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) is an indispensable cofactor in all domains of life, acting as a principal carrier of acyl groups. It participates in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of lipids and neurotransmitters. The biosynthesis of CoA is a highly conserved five-step enzymatic pathway that begins with the phosphorylation of pantothenate (Vitamin B5). The formation of dephospho-CoA (dPCoA) constitutes the first four steps of this essential pathway. Dysregulation of CoA biosynthesis is implicated in various pathological conditions, including neurodegeneration, cancer, and metabolic disorders, making the enzymes of this pathway attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in mammalian cells, detailing the enzymes, their kinetics, relevant experimental protocols, and regulatory mechanisms.
The this compound Biosynthesis Pathway
The synthesis of this compound from pantothenate is a four-step, ATP-dependent process occurring primarily in the cytoplasm (with the exception of PANK2, which is mitochondrial). It involves three key enzymes that sequentially modify pantothenate to produce 4'-phosphopantetheine (B1211885), the precursor for the final two steps of CoA synthesis.
The pathway proceeds as follows:
-
Phosphorylation of Pantothenate: Pantothenate Kinase (PANK) catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the rate-limiting step of the entire CoA biosynthesis pathway.
-
Cysteinylation of 4'-Phosphopantothenate: Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine, in an ATP-dependent manner, to yield 4'-phosphopantothenoylcysteine.
-
Decarboxylation of 4'-Phosphopantothenoylcysteine: Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine.
-
Adenylylation of 4'-Phosphopantetheine: The bifunctional enzyme CoA Synthase (COASY), possessing 4'-phosphopantetheine adenylyltransferase (PPAT) activity, transfers an adenylyl group from ATP to 4'-phosphopantetheine to form this compound.
Figure 1: The this compound Biosynthesis Pathway in Mammalian Cells.
Enzymes of the Pathway and Their Kinetics
Pantothenate Kinase (PANK)
PANK is the rate-limiting enzyme of CoA biosynthesis. Mammals express four active isoforms (PANK1α, PANK1β, PANK2, and PANK3) encoded by three genes. These isoforms exhibit tissue-specific expression and distinct subcellular localizations, allowing for compartmentalized regulation of CoA synthesis.
-
PANK1α: Primarily nuclear.
-
PANK1β: Cytosolic.
-
PANK2: Mitochondrial intermembrane space.
-
PANK3: Cytosolic.
Regulation of PANK activity is critical for maintaining cellular CoA homeostasis. The primary regulatory mechanism is feedback inhibition by acetyl-CoA and other acyl-CoAs.
| Enzyme Isoform | Substrate | Km | Vmax | Inhibitor | IC50 | Reference |
| Human PANK2 | Pantothenate | 25.4 µM | 92 pmol/min/mg | Acetyl-CoA | ~0.1 µM | [1],[2] |
| ATP | 63.6 µM | [1] | ||||
| Human PANK3 | Pantothenate | 14 ± 0.1 µM | - | Acetyl-CoA | 1 µM | [2] |
| ATP | 311 ± 53 µM | - | ||||
| Murine PANK1β | - | - | - | Acetyl-CoA | ~5 µM | [2] |
| Human PANK1α/β | - | - | - | Acetyl-CoA | Least sensitive | [2] |
Phosphopantothenoylcysteine Synthetase (PPCS)
PPCS catalyzes the second step in the pathway. Unlike in most bacteria where PPCS and PPCDC activities are part of a bifunctional enzyme, in mammals, they are monofunctional proteins. The human PPCS utilizes ATP for the ligation reaction.
| Enzyme | Substrate | Km | kcat | Reference |
| Human PPCS | ATP | 269 µM | 0.56 s⁻¹ | |
| CTP | 265 µM | 0.53 s⁻¹ | ||
| 4'-Phosphopantothenate (with ATP) | 13 µM | - | ||
| 4'-Phosphopantothenate (with CTP) | 57 µM | - | ||
| L-Cysteine (with ATP) | 14 µM | - | ||
| L-Cysteine (with CTP) | 16 µM | - |
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
PPCDC is a flavoprotein that catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine. While it is a crucial enzyme in the pathway, detailed kinetic parameters for the human enzyme are not well-documented in publicly available literature.
Cellular Concentrations of Pathway Intermediates
The intracellular concentrations of CoA and its precursors are tightly regulated. Pantothenate is often the most abundant precursor, indicating that its phosphorylation by PANK is a key control point.
| Metabolite | Cellular Concentration Range | Reference |
| Pantothenate | 200 - 500 µM | |
| 4'-Phosphopantothenate | Not well-documented | |
| 4'-Phosphopantothenoylcysteine | Not well-documented | |
| 4'-Phosphopantetheine | Low, but detectable in serum | [3] |
| Total CoA (Cytosol) | 20 - 140 µM | |
| Total CoA (Mitochondria) | 2.2 - 5 mM |
Regulatory Signaling Pathways
The this compound biosynthesis pathway is under the control of major cellular signaling networks that sense the energy and nutrient status of the cell, primarily the AMPK and mTOR pathways.
-
AMP-activated protein kinase (AMPK): Activated during low energy states (high AMP/ATP ratio), AMPK generally promotes catabolic pathways that generate ATP and inhibits anabolic pathways. While direct phosphorylation of PANK enzymes by AMPK is not definitively established, AMPK activation leads to an increase in fatty acid oxidation, which consumes CoA, thereby influencing the demand for CoA biosynthesis.
-
Mammalian Target of Rapamycin (mTOR): A central regulator of cell growth and proliferation, mTORC1 is activated by growth factors and nutrients. mTORC1 promotes anabolic processes like lipid synthesis, which requires CoA. Therefore, mTOR signaling is expected to positively regulate CoA biosynthesis to meet the demands of cell growth.
Figure 2: Overview of AMPK and mTOR signaling in relation to CoA metabolism.
Experimental Protocols
Radioactive Pantothenate Kinase (PANK) Activity Assay
This assay measures the activity of PANK by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into pantothenate.
Materials:
-
Purified PANK enzyme or cell/tissue lysate
-
[γ-³²P]ATP
-
D-Pantothenate
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Stopping solution: 10% (v/v) acetic acid in 95% ethanol
-
DEAE-cellulose filter discs
-
Wash buffer: 1% acetic acid in 95% ethanol
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture on ice. For a 40 µL reaction, combine:
-
Assay buffer
-
D-Pantothenate (e.g., to a final concentration of 45 µM)
-
[γ-³²P]ATP (to a specific activity, e.g., 1000 cpm/pmol)
-
-
Initiate the reaction by adding the enzyme source (e.g., purified PANK or cell lysate).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 4 µL of the stopping solution.
-
Spot the entire reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs three times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter discs completely.
-
Place each dried filter disc into a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the amount of phosphate incorporated into pantothenate based on the specific activity of the [γ-³²P]ATP and the measured counts per minute (CPM). Enzyme activity can be expressed as pmol/min/mg of protein.
LC-MS/MS for Quantification of CoA Precursors
This method allows for the simultaneous and sensitive quantification of multiple CoA precursors in cell or tissue extracts.
Sample Preparation (Cell Lysate):
-
Harvest cells (e.g., 1-5 million) by scraping into a cold extraction solution (e.g., 80% methanol, 20% water).
-
Include an internal standard (e.g., isotopically labeled pantothenate) in the extraction solution for accurate quantification.
-
Vortex the cell suspension vigorously and incubate on ice for 15 minutes to ensure complete lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the metabolites.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) to elute the polar CoA precursors.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for maximum sensitivity and specificity.
-
Data Analysis: Generate a standard curve for each analyte using known concentrations. Quantify the amount of each CoA precursor in the samples by comparing their peak areas to the corresponding standard curve, normalized to the internal standard.
Figure 3: A generalized workflow for the analysis of CoA precursors by LC-MS/MS.
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic process with critical implications for cellular health and disease. The rate-limiting enzyme, PANK, and its various isoforms represent key nodes for regulation through feedback inhibition and upstream signaling pathways like AMPK and mTOR. Understanding the intricate details of this pathway, from enzyme kinetics to regulatory networks, is paramount for the development of novel therapeutic strategies targeting diseases associated with aberrant CoA metabolism. The experimental protocols provided herein offer robust methods for investigating the activity of this pathway in various research settings. Further research is warranted to fully elucidate the kinetic properties of all enzymes involved and the precise concentrations of all pathway intermediates in different cellular contexts.
References
- 1. uniprot.org [uniprot.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4′-phosphopantetheine acts as a potential antioxidant to limit atherosclerotic plaque formation by inhibiting ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Dephospho-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-coenzyme A (Dephospho-CoA) is a pivotal intermediate in the universally conserved biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1] The discovery of this compound was intrinsically linked to the broader effort to elucidate the step-by-step enzymatic synthesis of CoA from its precursor, pantothenic acid (Vitamin B5). This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the key experiments, quantitative data, and signaling pathways associated with this crucial molecule.
Discovery and Historical Context
The journey to understanding this compound began with the groundbreaking work of Fritz Lipmann, who discovered Coenzyme A in 1945 as a heat-stable cofactor required for acetylation reactions.[2] This seminal discovery earned him the Nobel Prize in Physiology or Medicine in 1953 and laid the foundation for decades of research into its structure and biosynthesis.[3]
The complete enzymatic pathway for CoA biosynthesis was pieced together through the meticulous work of several research groups in the 1950s. The initial steps involving the phosphorylation of pantothenic acid were elucidated, leading to the identification of 4'-phosphopantetheine (B1211885) as a key intermediate.[4][5]
Subsequent research by M.B. Hoagland and G.D. Novelli in 1954, and later detailed work by G.M. Brown in 1959, were instrumental in identifying the final steps of the pathway.[4][6] Their experiments, primarily using pigeon liver extracts and bacterial systems, demonstrated that 4'-phosphopantetheine is first adenylylated to form a new intermediate, which was identified as this compound.[4][5] This intermediate was then shown to be phosphorylated in an ATP-dependent reaction to yield the final product, Coenzyme A.[4][5] These early studies relied on enzymatic assays and the separation of reaction products to characterize each step of the pathway.
The enzyme responsible for the synthesis of this compound, Phosphopantetheine Adenylyltransferase (PPAT), and the enzyme that catalyzes its conversion to CoA, this compound Kinase (DPCK), were subsequently purified and characterized from various sources, solidifying the role of this compound as the penultimate precursor in CoA biosynthesis.[4][7] In mammals, these two enzymatic activities are carried out by a bifunctional enzyme known as Coenzyme A Synthase (COASY).[8]
Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from pantothenic acid is a five-step enzymatic pathway. This compound is synthesized in the fourth step and consumed in the fifth and final step.
Quantitative Data: Kinetic Properties of Key Enzymes
The enzymes responsible for the synthesis and conversion of this compound, PPAT and DPCK, have been characterized in a variety of organisms. The kinetic parameters for these enzymes are summarized in the table below.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| PPAT | Escherichia coli | 4'-Phosphopantetheine | 13 ± 2 | 2.5 ± 0.1 | [9] |
| Escherichia coli | ATP | 130 ± 10 | 2.5 ± 0.1 | [9] | |
| DPCK | Plasmodium falciparum | This compound | 105.3 ± 10.2 | 5.18 ± 0.29 | [10] |
| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | [10] | |
| Thermococcus kodakarensis | This compound | 130 ± 10 | 12.0 ± 0.4 | [11][12] | |
| Thermococcus kodakarensis | GTP | 120 ± 10 | 12.0 ± 0.4 | [11][12] | |
| COASY (human) | Human | This compound | N/A | N/A | [10] |
| Human | ATP | N/A | N/A | [10] |
Note: N/A indicates that specific values were not available in the cited literature.
Experimental Protocols
The characterization of the enzymes involved in this compound metabolism has been made possible through the development of specific and sensitive enzyme assays.
Phosphopantetheine Adenylyltransferase (PPAT) Coupled Spectrophotometric Assay (Reverse Reaction)
This assay measures the activity of PPAT in the reverse direction by coupling the production of ATP to the reduction of NADP+.
Principle: this compound + PPi --PPAT--> 4'-Phosphopantetheine + ATP ATP + Glucose --Hexokinase--> Glucose-6-Phosphate + ADP Glucose-6-Phosphate + NADP+ --G6PDH--> 6-Phosphoglucono-δ-lactone + NADPH + H+
The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.[13]
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
100 µM this compound
-
2 mM Pyrophosphate (PPi)
-
2 mM MgCl2
-
1 mM NADP+
-
5 mM Glucose
-
1 mM Dithiothreitol (DTT)
-
4 units of Hexokinase
-
1 unit of Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Purified PPAT enzyme
Procedure:
-
Prepare a reaction mixture containing all reagents except the PPAT enzyme.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the purified PPAT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 10-15 minutes).
-
Calculate the enzyme activity based on the rate of NADPH formation using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M-1cm-1).
This compound Kinase (DPCK) Coupled Spectrophotometric Assay
This assay measures the activity of DPCK by coupling the production of ADP to the oxidation of NADH.
Principle: this compound + ATP --DPCK--> CoA + ADP ADP + Phosphoenolpyruvate --Pyruvate Kinase--> Pyruvate + ATP Pyruvate + NADH + H+ --Lactate Dehydrogenase--> Lactate + NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored spectrophotometrically.[8]
Reagents:
-
50 mM Tris-HCl buffer, pH 7.5
-
100 µM this compound
-
1 mM ATP
-
10 mM MgCl2
-
50 mM KCl
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
5 units of Pyruvate Kinase (PK)
-
10 units of Lactate Dehydrogenase (LDH)
-
Purified DPCK enzyme
Procedure:
-
Prepare a reaction mixture containing all reagents except the DPCK enzyme.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified DPCK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.
Experimental and Logical Workflows
In Vitro Reconstitution of the Coenzyme A Biosynthesis Pathway
The entire CoA biosynthetic pathway can be reconstituted in vitro to study the overall flux and regulation. This workflow is crucial for understanding the interplay between the different enzymes and for screening potential inhibitors.[14]
Logical Relationship for Drug Target Identification
The essentiality of the CoA biosynthesis pathway in many pathogens makes its enzymes attractive targets for antimicrobial drug development. The logical workflow for identifying inhibitors targeting the enzymes involved in this compound metabolism is outlined below.
Conclusion
The discovery of this compound was a critical step in unraveling the complete biosynthetic pathway of Coenzyme A. From the pioneering work of Lipmann and his contemporaries to modern structural and kinetic analyses, our understanding of this intermediate and its associated enzymes has grown significantly. This knowledge is not only fundamental to our understanding of cellular metabolism but also provides a platform for the development of novel therapeutics targeting this essential pathway in pathogenic organisms. The detailed experimental protocols and workflows presented here serve as a valuable resource for researchers continuing to explore the intricacies of CoA biosynthesis and its regulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The liberation of pantothenic acid from coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of coenzyme A from phospho-pantetheine and of pantetheine from pantothenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4'-phosphopantetheine and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dephospho-CoA in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dephospho-coenzyme A (Dephospho-CoA or dCoA) is a critical intermediate in the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms. While traditionally viewed as a simple precursor, emerging evidence highlights the intricate regulatory functions surrounding dCoA and its metabolizing enzymes. This technical guide provides an in-depth exploration of the function of dCoA in metabolic regulation, consolidating quantitative data, detailed experimental methodologies, and an analysis of its involvement in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge necessary to explore dCoA metabolism as a potential therapeutic target.
Introduction
Coenzyme A is a central player in cellular metabolism, participating in over 100 different anabolic and catabolic reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[1] The intracellular concentration of CoA and its thioesters is tightly regulated to meet the metabolic demands of the cell.[2] The de novo synthesis of CoA is a five-step enzymatic pathway, with the final step being the phosphorylation of this compound to CoA, catalyzed by this compound kinase (DPCK).[3][4] In mammals, this kinase activity is part of a bifunctional enzyme, CoA synthase (COASY).[3][4] The regulation of this final step is a critical control point in maintaining CoA homeostasis. This guide will delve into the specifics of dCoA's role, the kinetics of the enzymes that metabolize it, and its connection to cellular signaling networks.
This compound in the Coenzyme A Biosynthetic Pathway
The synthesis of CoA from pantothenate (Vitamin B5) is a highly conserved pathway. This compound is formed in the penultimate step and consumed in the final step.
-
Formation of this compound: 4'-phosphopantetheine (B1211885) is adenylylated by 4'-phosphopantetheine adenylyltransferase (PPAT) to form this compound.[3][4]
-
Conversion to Coenzyme A: this compound is phosphorylated at the 3'-hydroxyl group of the ribose moiety by this compound kinase (DPCK) to yield CoA.[3][4]
In mammals, PPAT and DPCK activities are housed within the bifunctional enzyme COASY.[3][4] This enzyme is believed to act as a scaffold for the assembly of a larger CoA biosynthetic complex, suggesting a coordinated regulation of the entire pathway.[3]
Diagram of the Coenzyme A Biosynthetic Pathway
References
Dephospho-CoA: The Penultimate Step to a Central Metabolic Cofactor
An In-depth Technical Guide on the Role of Dephospho-Coenzyme A as a Precursor to Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Coenzyme A (CoA), with a specific focus on the pivotal role of dephospho-Coenzyme A (dephospho-CoA) as its immediate precursor. The conversion of this compound to CoA represents the final, crucial step in a universally conserved pathway, essential for a vast array of metabolic processes. Understanding the intricacies of this reaction, the enzymes that catalyze it, and its regulation is paramount for research in metabolism, enzymology, and the development of novel therapeutics targeting this pathway.
The Coenzyme A Biosynthetic Pathway: A Conserved Five-Step Process
Coenzyme A is an essential cofactor in all living organisms, participating in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3] The biosynthesis of CoA from pantothenate (vitamin B5) is a five-step enzymatic pathway that is broadly conserved across prokaryotes and eukaryotes.[1][4][5]
The five key steps are as follows:
-
Phosphorylation of Pantothenate: The pathway initiates with the ATP-dependent phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][2][4] This is the committed and primary rate-limiting step in CoA biosynthesis.[2][4]
-
Cysteine Addition: 4'-phosphopantothenate is then condensed with a cysteine molecule by phosphopantothenoylcysteine synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1]
-
Decarboxylation: PPC is subsequently decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to form 4'-phosphopantetheine (B1211885).[6]
-
Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT) to produce this compound.[2]
-
Phosphorylation of this compound: In the final step, This compound kinase (DPCK) catalyzes the ATP-dependent phosphorylation of the 3'-hydroxyl group of the ribose moiety of this compound to generate the active Coenzyme A.[1][2][7]
In mammals, the last two steps of this pathway are catalyzed by a bifunctional enzyme known as CoA Synthase (COASY), which possesses both PPAT and DPCK activity.[1][8][9]
The Final Step: Conversion of this compound to Coenzyme A
The terminal reaction in CoA biosynthesis is the phosphorylation of this compound, a critical step that renders the cofactor active. This reaction is catalyzed by this compound kinase (DPCK), also referred to as CoaE in prokaryotes.[2]
Reaction: ATP + 3'-dephospho-CoA → ADP + CoA[7]
This enzymatic step ensures the final structural maturation of CoA, which is essential for its function as an acyl group carrier. The regulation of this final step, while not the primary control point of the overall pathway, is still significant for maintaining cellular CoA homeostasis.
Quantitative Data
The kinetic parameters of this compound kinase vary across different organisms, reflecting adaptations in their metabolic regulation. The following tables summarize key quantitative data for DPCK from various species.
Table 1: Michaelis-Menten Constants (Km) for this compound Kinase (DPCK)
| Organism | Substrate | Km (μM) | Reference |
| Escherichia coli | This compound | 740 | [2] |
| ATP | 140 | [2] | |
| Entamoeba histolytica (EhDPCK1) | This compound | 114 | [10] |
| ATP | 15 | [10] | |
| Entamoeba histolytica (EhDPCK2) | This compound | 58 | [10] |
| ATP | 20 | [10] | |
| Human | This compound | 5.2 | [10] |
| ATP | 192 | [10] | |
| Plasmodium falciparum | This compound | 105.3 | [11] |
| ATP | 88.14 | [11] |
Table 2: Cellular Concentrations of CoA and its Precursors
| Organism/Tissue | Metabolite | Concentration | Conditions | Reference |
| Rat Liver | CoA | ~150 nmol/g | Normal Diet | [12] |
| This compound | ~5 nmol/g | Normal Diet | [12] | |
| Acetyl-CoA | ~40 nmol/g | Normal Diet | [12] | |
| Rat Heart | This compound | Increased | Ischemia | [13] |
Experimental Protocols
Assay for this compound Kinase (DPCK) Activity
This protocol is adapted from methodologies used for the characterization of recombinant DPCK.
Objective: To determine the enzymatic activity of DPCK by measuring the rate of ADP production, which is stoichiometric to CoA synthesis.
Materials:
-
Purified recombinant DPCK
-
This compound
-
ATP
-
Assay Buffer: 15 mM HEPES (pH 7.4), 20 mM NaCl, 1 mM EGTA, 10 mM MgCl₂, 0.02% Tween-20, 0.1% bovine gamma globulin
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of this compound, and the purified DPCK enzyme in a microplate well.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian enzymes).
-
At various time points, stop the reaction (e.g., by adding a stop solution from the ADP detection kit).
-
Measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.
-
Calculate the initial velocity of the reaction from the linear phase of ADP production over time.
-
To determine the Km for this compound, vary its concentration while keeping the ATP concentration constant and saturating.
-
To determine the Km for ATP, vary its concentration while keeping the this compound concentration constant and saturating.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Quantification of this compound and Coenzyme A by HPLC
This protocol provides a method for the simultaneous determination of CoA, this compound, and acetyl-CoA in biological tissues.[12][14]
Objective: To extract and quantify the intracellular pools of this compound and CoA from tissue samples.
Materials:
-
Tissue sample (e.g., liver, heart)
-
Homogenization buffer (e.g., perchloric acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Tosoh TSK-GEL ODS-100 V, 250×4.6mm i.d., 5μm particle size)
-
Mobile Phase: 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH adjusted to 4.6 with H₃PO₄)-acetonitrile (94:6, v/v)
-
Standards for CoA, this compound, and acetyl-CoA
Procedure:
-
Sample Extraction:
-
Homogenize the frozen tissue sample in ice-cold perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.45 μm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto the C18 column.
-
Elute the compounds with the mobile phase at a flow rate of 1.0 ml/min.
-
Detect the analytes by UV absorbance at 259 nm.
-
-
Quantification:
-
Generate a standard curve for each analyte (CoA, this compound, acetyl-CoA) by injecting known concentrations.
-
Determine the concentration of each analyte in the sample by comparing its peak area to the standard curve.
-
The limits of detection for this method are typically around 10 pmol for each analyte.[12]
-
Visualizations
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from pantothenate.
Caption: Workflow for determining the kinetic parameters of this compound Kinase.
Caption: Workflow for the quantification of this compound and CoA in biological samples.
Conclusion
The conversion of this compound to Coenzyme A, catalyzed by this compound kinase, is the final and indispensable step in the biosynthesis of this vital metabolic cofactor. A thorough understanding of this reaction, its enzymatic catalyst, and its place within the broader context of CoA metabolism is crucial for researchers in the life sciences. The provided data, protocols, and visualizations serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting this essential pathway. The differences in the enzymes of this pathway between mammals and various pathogens also highlight its potential as a target for novel antimicrobial agents.[4][15]
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001373) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ischemia promotes acyl-CoAs dephosphorylation and propionyl-CoA accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in targeting coenzyme A biosynthesis and utilization for antimicrobial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of Dephospho-CoA to Coenzyme A
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] The biosynthesis of CoA is a universal and essential five-step pathway, culminating in the phosphorylation of 3'-dephospho-CoA (dephospho-CoA). This terminal reaction is catalyzed by the enzyme this compound kinase (DPCK). Understanding the kinetics, regulation, and structure of DPCK is critical for comprehending cellular metabolism and for the development of novel therapeutics targeting this vital pathway, particularly in pathogenic organisms. This guide provides a comprehensive overview of the enzymatic conversion of this compound to CoA, detailing the underlying biochemistry, summarizing key quantitative data, and presenting standardized experimental protocols.
Introduction to Coenzyme A Biosynthesis
Coenzyme A is a crucial cofactor involved in a vast array of biochemical reactions, acting primarily as a carrier of acyl groups.[2] It is estimated that approximately 4% of all known enzymes utilize CoA or its thioesters as a substrate.[2][3] The universal pathway for de novo CoA biosynthesis begins with the vitamin pantothenate (Vitamin B5) and proceeds through five enzymatic steps, requiring cysteine and ATP.[1][3]
The five steps are:
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][3] This is the committed and primary regulatory step in the pathway.[1][2]
-
Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1][3]
-
Decarboxylation: PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine.[3]
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming this compound.[3]
-
Terminal Phosphorylation: Finally, this compound kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of this compound to produce Coenzyme A.[1][3][4]
This guide focuses on the fifth and final step of this essential pathway.
The Final Step: this compound Kinase (DPCK)
Enzyme Commission Number: EC 2.7.1.24
This compound Kinase (DPCK), also known as CoaE in prokaryotes, catalyzes the ATP-dependent phosphorylation of this compound to form CoA and ADP.[4]
Reaction: ATP + 3'-dephospho-CoA ⇌ ADP + Coenzyme A
In mammals, the final two steps of CoA biosynthesis (steps 4 and 5) are carried out by a bifunctional enzyme called Coenzyme A Synthase (COASY), which possesses both PPAT and DPCK activities.[1][5][6] In contrast, these enzymes are typically monofunctional proteins in bacteria and archaea.[7]
The DPCK-catalyzed reaction is a critical terminal step, and its disruption can lead to CoA auxotrophy, highlighting its essentiality for life.[7][8]
Structural and Mechanistic Insights
Bacterial and eukaryotic DPCKs are structurally distinct from their archaeal counterparts, representing a case of convergent evolution where unrelated enzymes catalyze the same reaction.[7]
-
Bacterial/Eukaryotic DPCK: These enzymes belong to the P-loop-containing nucleotide triphosphate (NTP) hydrolase superfamily.[4][9] The conserved P-loop motif (GXXXXGKT/S) is crucial for binding the phosphate (B84403) groups of the nucleotide triphosphate, typically ATP.[4][9]
-
Archaeal DPCK: The archaeal enzyme is structurally unrelated to the bacterial/eukaryotic version.[7][10] Instead, it shows distant homology to thiamine (B1217682) pyrophosphokinases and adopts a variant of the Rossmann fold.[7] A significant functional difference is its strong preference for GTP as the phosphate donor, unlike the ATP-dependent bacterial and eukaryotic enzymes.[7][11]
Quantitative Data on DPCK Activity
The kinetic properties of DPCK have been characterized in various organisms. This data is crucial for understanding the enzyme's efficiency and for designing inhibitors.
| Organism | Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal Temp. (°C) | Phosphate Donor | Reference |
| Escherichia coli | DPCK (CoaE) | This compound | 740 | - | - | - | ATP | [4] |
| ATP | 140 | - | - | - | [4] | |||
| Thermus kodakarensis | DPCK (TK1697) | This compound | 1100 ± 100 | 250 ± 10 | 2.3 x 10⁵ | 80 | GTP | [7] |
| GTP | 440 ± 30 | 220 ± 10 | 5.0 x 10⁵ | 80 | [7] | |||
| Plasmodium falciparum | PfDPCK | This compound | 105.3 ± 10.2 | - | - | - | ATP | [12][13] |
| ATP | 88.14 ± 11.03 | - | - | - | [12][13] | |||
| Aquifex aeolicus | DPCK-WT | This compound | 1.8 ± 0.5 | 0.062 ± 0.003 | 3.4 x 10⁴ | - | ATP | [14] |
| ATP | 2.9 ± 0.5 | 0.164 ± 0.008 | 5.7 x 10⁴ | - | [14] |
Note: "-" indicates data not reported in the cited sources.
Signaling Pathways and Regulation
The overall CoA biosynthesis pathway is tightly regulated, primarily through feedback inhibition.[1] Coenzyme A and its thioesters, such as acetyl-CoA, act as competitive inhibitors of Pantothenate Kinase (PanK), the enzyme catalyzing the first committed step.[1][15] This feedback mechanism ensures that cellular levels of CoA are maintained within a homeostatic range.
While DPCK is not the primary regulatory point in bacteria and eukaryotes, the availability of its substrate, this compound, is controlled by the upstream enzymes. In archaea, the regulatory mechanisms differ, with feedback inhibition targeting other enzymes in the pathway.[7]
// Nodes for metabolites Pantothenate [label="Pantothenate\n(Vitamin B5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho_Pantothenate [label="4'-Phosphopantothenate", fillcolor="#F1F3F4", fontcolor="#202124"]; PPC [label="4'-Phospho-N-\npantothenoylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphopantetheine [label="4'-Phosphopantetheine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dephospho_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="Coenzyme A", fillcolor="#34A853", fontcolor="#202124"];
// Nodes for enzymes PanK [label="PanK", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPCS [label="PPCS", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPCDC [label="PPCDC", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPAT [label="PPAT", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPCK [label="DPCK\n(COASY in mammals)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing reactions Pantothenate -> PanK [arrowhead=none]; PanK -> Phospho_Pantothenate [label=" ATP -> ADP"]; Phospho_Pantothenate -> PPCS [arrowhead=none]; PPCS -> PPC [label=" Cysteine\n ATP -> ADP"]; PPC -> PPCDC [arrowhead=none]; PPCDC -> Phosphopantetheine [label=" -> CO2"]; Phosphopantetheine -> PPAT [arrowhead=none]; PPAT -> Dephospho_CoA [label=" ATP -> PPi"]; Dephospho_CoA -> DPCK [arrowhead=none]; DPCK -> CoA [label=" ATP -> ADP"];
// Feedback inhibition CoA -> PanK [style=dashed, color="#EA4335", arrowhead=tee, label=" Feedback\n Inhibition"]; } Coenzyme A biosynthesis pathway highlighting the final DPCK step.
Experimental Protocols
Recombinant Expression and Purification of DPCK (E. coli model)
This protocol is adapted from methods used for the expression of His-tagged DPCK from E. coli and other organisms.[16]
-
Cloning: The coaE gene (encoding DPCK) is amplified from E. coli genomic DNA via PCR. The product is then ligated into an expression vector, such as pET28b, which incorporates an N-terminal His-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a 50 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28b) at 37°C.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Purification:
-
Harvest cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the His-tagged DPCK with elution buffer (lysis buffer containing 250 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
-
DPCK Activity Assay: Coupled Spectrophotometric Method
The activity of DPCK can be continuously monitored by coupling the production of ADP to the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[16]
Principle:
-
This compound + ATP --(DPCK)--> CoA + ADP
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> Pyruvate + ATP
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.
-
Substrates: 2 mM ATP, 1 mM this compound.
-
Coupling System: 2 mM PEP, 0.3 mM NADH, 10 units/mL Pyruvate Kinase (PK), 15 units/mL Lactate Dehydrogenase (LDH).
-
Enzyme: Purified DPCK.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the substrate this compound.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of purified DPCK.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Reaction Mix\n(Buffer, NADH, PEP, PK, LDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add Substrate\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Equilibrate [label="Equilibrate Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate with DPCK Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor A340 Decrease", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate Activity\n(Rate of NADH oxidation)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Prepare; Prepare -> Add_Substrate; Add_Substrate -> Equilibrate; Equilibrate -> Initiate; Initiate -> Monitor; Monitor -> Calculate; Calculate -> End; } Workflow for a coupled spectrophotometric DPCK activity assay.
Relevance in Drug Development
The essential nature of the CoA biosynthesis pathway in many pathogenic organisms, including Plasmodium falciparum (the causative agent of malaria) and various bacteria, makes its enzymes attractive targets for antimicrobial drug development.[13][17] DPCK is a particularly promising target because it is essential, and significant structural differences exist between the human enzyme (as part of COASY) and the enzymes found in pathogens like P. falciparum.[12][13]
High-throughput screening campaigns have been successfully employed to identify inhibitors of P. falciparum DPCK (PfDPCK).[13][17] These efforts have identified compounds that competitively or non-competitively inhibit the enzyme and show activity against parasite growth in cell-based assays, validating DPCK as a druggable target.[12] Further development of such inhibitors could lead to a new class of antimalarial agents.
Conclusion
The enzymatic conversion of this compound to CoA, catalyzed by DPCK, is a fundamental and indispensable step in cellular metabolism. The enzyme's structural and kinetic properties vary across the domains of life, offering unique opportunities for therapeutic intervention, particularly in infectious diseases. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further investigate this critical enzyme and its role in health and disease. Continued exploration of DPCK enzymology will undoubtedly deepen our understanding of metabolic regulation and pave the way for novel drug discovery efforts.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of a trimeric form of dephosphocoenzyme A kinase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzyme catalysis prior to aromatic residues: Reverse engineering of a dephospho‐CoA kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Pivotal Role of Dephospho-CoA in the Landscape of Fatty Acid Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, acting as a carrier for acyl groups in a vast array of biochemical reactions, including the synthesis and oxidation of fatty acids. The immediate precursor in its biosynthesis, Dephospho-Coenzyme A (Dephospho-CoA), holds a critical position as the substrate for the final enzymatic step. While not a direct participant in fatty acid metabolism, the conversion of this compound to CoA is the ultimate gateway for pantothenate-derived molecules to enter the metabolic theater of lipids. This technical guide provides an in-depth exploration of this compound's involvement in fatty acid metabolism, focusing on its place within the CoA biosynthetic pathway, the profound impact of its product, CoA, on lipid homeostasis, and the methodologies used to study these molecules. We will delve into the enzymatic conversion of this compound, its regulation, and the pathological consequences of impaired CoA synthesis, thereby highlighting its significance as a potential modulator of metabolic pathways and a point of interest for therapeutic development.
Introduction: The Gateway to a Central Cofactor
In the intricate web of cellular metabolism, Coenzyme A (CoA) stands out for its fundamental role in linking carbohydrate, protein, and lipid metabolism. It is involved in over 100 different reactions, with an estimated 4% of all cellular enzymes utilizing CoA or its thioesters as substrates[1][2]. Its functions are diverse, ranging from the transfer of acyl groups in the tricarboxylic acid (TCA) cycle and fatty acid metabolism to the regulation of gene expression through histone acetylation[2][3][4].
The biosynthesis of this vital cofactor is a highly conserved five-step enzymatic pathway that begins with the vitamin pantothenate (Vitamin B5)[1][3]. The final, committing step in this universal pathway is the phosphorylation of 3'-dephospho-CoA[1][5][6]. This reaction is catalyzed by the enzyme this compound Kinase (DPCK), which transfers a phosphate (B84403) group from a donor, typically ATP, to the 3'-hydroxyl group of the ribose moiety of this compound, yielding CoA[1][6][7]. In mammals, this kinase activity is part of a bifunctional enzyme known as CoA Synthase (COASY), which also catalyzes the penultimate step of the pathway[8][9][10].
Therefore, while this compound itself does not directly participate as an acyl group carrier, its efficient and regulated conversion to CoA is paramount. Any disruption in this final step has profound consequences for all CoA-dependent processes, most notably fatty acid metabolism. This document will illuminate the critical, albeit indirect, role of this compound in the synthesis and degradation of fatty acids.
The Coenzyme A Biosynthesis Pathway
The synthesis of CoA from pantothenate is an essential pathway in both prokaryotes and eukaryotes[11]. It occurs in the cytosol and involves a sequence of five enzymatic reactions that progressively build the complex CoA molecule[3][8].
-
Phosphorylation of Pantothenate: The pathway is initiated by Pantothenate Kinase (PanK), which phosphorylates pantothenate to form 4'-phosphopantothenate. This is the committed and primary regulatory step in CoA biosynthesis, subject to feedback inhibition by CoA itself[1][11].
-
Cysteine Addition: Phosphopantothenoylcysteine Synthetase (PPCS) then adds a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC) in an ATP-dependent reaction[1].
-
Decarboxylation: PPC is subsequently decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to produce 4'-phosphopantetheine[9].
-
Adenylylation: In the penultimate step, Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, resulting in the formation of this compound[9].
-
Final Phosphorylation: The pathway culminates with the action of this compound Kinase (DPCK), which phosphorylates this compound to generate the active Coenzyme A[1][5][6].
In mammals, the final two steps are catalyzed by the bifunctional enzyme CoA Synthase (COASY)[8][9].
This compound's Indirect but Crucial Role in Fatty Acid Metabolism
This compound is not a direct player in the mechanics of fatty acid metabolism. Its significance is defined by its status as the immediate and sole precursor to CoA. The cellular pool of CoA, replenished via the DPCK-catalyzed phosphorylation of this compound, is what fuels the central processes of lipid metabolism: fatty acid synthesis (lipogenesis) and fatty acid oxidation (β-oxidation).
Fueling Fatty Acid Synthesis
Fatty acid synthesis is an anabolic process that creates fatty acids from acetyl-CoA and NADPH, primarily occurring in the cytosol[12]. The process is highly active when carbohydrate levels are high[13].
-
The Building Block: The synthesis pathway begins with acetyl-CoA, the majority of which is derived from carbohydrates via glycolysis[12]. Pyruvate, the end product of glycolysis, is converted to acetyl-CoA within the mitochondria[13].
-
The Committed Step: For synthesis to proceed, acetyl-CoA is carboxylated to form malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC) . This is the rate-limiting step in fatty acid synthesis[13][14].
-
Regulation: The activity of ACC is tightly regulated. Insulin, released after a meal, promotes the dephosphorylation and activation of ACC, stimulating the conversion of excess carbohydrates into fatty acids[13][15]. Conversely, hormones like glucagon (B607659) and epinephrine, released during fasting, lead to the phosphorylation and inhibition of ACC[13].
Enabling Fatty Acid Oxidation
Fatty acid β-oxidation is the catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are then used to generate ATP[16]. This process is crucial during periods of fasting or exercise.
-
Activation: Before fatty acids can be oxidized, they must be activated. This is achieved by the attachment of CoA, a reaction catalyzed by fatty acyl-CoA synthetase (also known as long-chain-fatty-acid—CoA ligase), to form a fatty acyl-CoA molecule[13][16].
-
Mitochondrial Transport: The resulting acyl-CoA is then transported into the mitochondrial matrix, where β-oxidation occurs, via the carnitine shuttle system[13].
-
The β-Oxidation Spiral: Within the mitochondria, the fatty acyl-CoA undergoes a cycle of four reactions that systematically shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA in each cycle.
The CoA produced from this compound is thus central to both building and breaking down fatty acids, acting as the essential carrier for the acyl groups that are the currency of these pathways.
Regulation, Disease, and Cellular Stress
Pantothenate Kinase-Associated Neurodegeneration (PKAN)
The critical nature of the CoA biosynthetic pathway is starkly illustrated by the rare, autosomal recessive disorder, Pantothenate Kinase-Associated Neurodegeneration (PKAN)[17][18]. PKAN is caused by mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase, the enzyme catalyzing the first step in CoA synthesis[17][19][20]. The resulting deficiency in CoA is thought to underlie the severe neurodegeneration, dystonia, and iron accumulation in the brain that characterize the disease[18][19][20]. Although the defect lies at the beginning of the pathway, PKAN underscores the essentiality of maintaining a sufficient CoA pool, for which the final conversion of this compound is indispensable.
A similar neurodegenerative disorder has been identified that is caused by mutations in the gene encoding CoA synthase (COASY), which catalyzes the final two steps of CoA synthesis[20]. This further solidifies the link between impaired CoA biosynthesis and neurodegeneration.
Acyl-CoA Dephosphorylation under Ischemic Stress
Recent research has uncovered a novel metabolic response to cellular stress. Under ischemic conditions, a state of insufficient oxygen supply, there is an observable increase in the dephosphorylation of various acyl-CoA molecules, including free CoA and acetyl-CoA, to their corresponding dephospho- forms[21]. The levels of this compound and acetyl-dephospho-CoA were found to increase progressively with the duration of ischemia[21].
The precise mechanism and physiological significance of this dephosphorylation are not yet fully understood. It could be due to reduced activity of the ATP-dependent DPCK during energy-depleted ischemic states, the action of a yet-unidentified phosphatase, or a mechanism to release energy[21]. This finding suggests that the balance between phosphorylated and dephosphorylated forms of CoA and its esters may be a dynamic process involved in the cellular response to energetic stress, opening new avenues for research into the roles of this compound and its derivatives beyond being simple biosynthetic intermediates.
Experimental Protocols
Studying the role of this compound and its conversion to CoA requires robust analytical methods to quantify these molecules and measure the activity of the enzymes involved.
Protocol: Quantification of CoA and this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of CoA and its derivatives in biological samples[22][23][24].
Objective: To determine the intracellular concentrations of this compound and CoA.
Methodology:
-
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solution, such as 10% trichloroacetic acid or cold methanol (B129727) supplemented with 5% acetic acid, to precipitate proteins and extract small molecules[22][24].
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant containing the CoA species.
-
-
HPLC Analysis:
-
Inject the prepared extract onto a reverse-phase HPLC column, such as a C18 column[22][25].
-
Separate the compounds using a gradient of mobile phases. A common system involves a buffer such as 20 mM sodium phosphate (pH 6.1)[25].
-
The elution is performed at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C)[25].
-
-
Detection and Quantification:
-
Detect the eluting compounds using a UV detector, typically at a wavelength of 254 nm or 260 nm, corresponding to the absorbance maximum of the adenine (B156593) base[25].
-
Identify peaks corresponding to this compound and CoA by comparing their retention times to those of pure standards run under the same conditions.
-
Quantify the concentrations by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.
-
Protocol: this compound Kinase (DPCK) Activity Assay
The activity of DPCK can be measured using various methods, including radiochemical assays or coupled spectrophotometric assays that detect the production of ADP[22][26].
Objective: To measure the rate of CoA formation from this compound catalyzed by DPCK.
Methodology (Coupled Spectrophotometric Assay):
This assay couples the production of ADP from the DPCK reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Reaction Components:
-
Buffer: HEPES or Tris-HCl buffer (e.g., 50 mM, pH 8.0)[26].
-
Enzyme Source: Purified recombinant DPCK/COASY or a cell lysate.
-
Substrates: this compound and ATP.
-
Coupling System:
-
Phosphoenolpyruvate (PEP).
-
NADH.
-
Pyruvate Kinase (PK).
-
Lactate Dehydrogenase (LDH).
-
-
-
Principle:
-
Reaction 1 (DPCK): this compound + ATP → CoA + ADP
-
Reaction 2 (PK): ADP + PEP → ATP + Pyruvate
-
Reaction 3 (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer, MgCl₂, PEP, NADH, PK, and LDH enzymes.
-
Add the enzyme source (DPCK/COASY) to the mixture.
-
Initiate the reaction by adding the substrates, this compound and ATP.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the DPCK activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
-
Quantitative Data
The kinetic properties of DPCK have been characterized in various organisms. These parameters are crucial for understanding the enzyme's efficiency and substrate affinity, and for comparative studies in drug development.
| Organism / Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Phosphate Donor | Reference |
| Plasmodium falciparum DPCK | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | ATP | [26] |
| This compound | 105.3 ± 10.2 | ATP | [26] | ||
| Thermococcus kodakarensis DPCK | This compound | 110 ± 10 | 11 ± 0.6 | GTP | [27] |
| GTP | 70 ± 10 | GTP | [27] | ||
| UTP | - | UTP | [27] |
Note: The results for UTP with T. kodakarensis DPCK did not follow Michaelis-Menten kinetics, with inhibition observed at high concentrations.[27][28]
Conclusion and Future Directions
This compound occupies a deceptively simple yet profoundly important position in cellular metabolism. As the final intermediate in the biosynthesis of Coenzyme A, it is the gatekeeper to a myriad of metabolic processes, most notably the synthesis and oxidation of fatty acids. The DPCK-catalyzed conversion of this compound to CoA is the final act that releases this essential cofactor to participate in the dynamic flux of lipid metabolism.
The study of this pathway, underscored by the devastating consequences of its disruption in diseases like PKAN, continues to be a vital area of research. The recent discovery of acyl-CoA dephosphorylation under ischemic stress opens up an exciting new frontier, suggesting that this compound and its derivatives may have roles beyond their established biosynthetic function, potentially acting as signaling molecules or regulators in the cellular stress response.
For researchers and drug development professionals, understanding the regulation and kinetics of this compound Kinase in various organisms, including pathogens, offers opportunities for therapeutic intervention[26][29]. Targeting the CoA biosynthesis pathway could provide novel strategies for treating metabolic disorders, neurodegenerative diseases, and infectious diseases. Future work should focus on elucidating the mechanisms of acyl-CoA dephosphorylation, exploring the substrate specificity of DPCK across different species, and developing potent and selective inhibitors of this crucial enzyme.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Coenzyme A biosynthesis [reactome.org]
- 4. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound kinase - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001373) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 13. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. aocs.org [aocs.org]
- 17. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Defective pantothenate metabolism and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ischemia promotes acyl-CoAs dephosphorylation and propionyl-CoA accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchmap.jp [researchmap.jp]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure of Dephospho-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-Coenzyme A (Dephospho-CoA) is a pivotal intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a critical role in numerous metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. Understanding the structure and properties of this compound is fundamental for research in metabolism, enzymology, and the development of novel therapeutics targeting CoA-dependent pathways. This technical guide provides a comprehensive overview of the core structure of this compound, including its physicochemical properties, relevant biosynthetic pathways, and detailed experimental protocols for its synthesis and analysis.
Core Structure and Physicochemical Properties
This compound is structurally similar to Coenzyme A, lacking only the 3'-phosphate group on the ribose moiety of the adenosine (B11128) 3',5'-bisphosphate component. Its structure consists of three key components: a β-mercaptoethylamine unit, a pantothenic acid (vitamin B5) unit, and an adenosine diphosphate (B83284) (ADP) moiety.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C21H35N7O13P2S | [1][2][3][4][5] |
| Molecular Weight | 687.55 g/mol | [4][6][7] |
| Monoisotopic Mass | 687.14887937 Da | [1] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | [5] |
| CAS Number | 3633-59-8 | [2][3][6][8] |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HO)--INVALID-LINK--O | [5] |
| Hydrogen Bond Donor Count | 7 | [1] |
| Hydrogen Bond Acceptor Count | 16 | [1] |
| Rotatable Bond Count | 16 | [1] |
| Topological Polar Surface Area | 301 Ų | [5] |
| Formal Charge | 0 | [5] |
Biosynthesis of this compound
This compound is the penultimate intermediate in the conserved five-step biosynthetic pathway of Coenzyme A, starting from pantothenate (Vitamin B5).[8][9] This pathway is crucial for all living organisms.
The final step in this pathway is the phosphorylation of this compound to Coenzyme A, a reaction catalyzed by the enzyme this compound kinase (DPCK).[8][9]
Coenzyme A Biosynthesis Pathway
The following diagram illustrates the key steps in the Coenzyme A biosynthesis pathway, highlighting the central role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Efficient One-Pot Enzymatic Synthesis of Dephospho Coenzyme A" by Krishna Sapkota and Faqing Huang [aquila.usm.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Coenzyme A - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: Quantification of Dephospho-CoA in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dephospho-Coenzyme A (Dephospho-CoA) is the direct precursor to Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] this compound is converted to CoA in the final step of the CoA biosynthesis pathway, a reaction catalyzed by the enzyme this compound kinase (DPCK).[2][3][4] In mammals, this enzymatic activity is part of a bifunctional enzyme known as CoA synthase (CoAsy).[5] Given its central role in metabolism, the accurate quantification of this compound and other CoA pathway intermediates in tissue samples is critical for studying metabolic regulation, disease states, and the effects of therapeutic interventions.
This document provides detailed protocols for the measurement of this compound in biological tissues, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Measurement Methods
Several analytical techniques can be employed to measure this compound levels. The choice of method depends on the required sensitivity, specificity, available equipment, and the desired scope of the analysis (i.e., measuring only this compound or multiple related metabolites simultaneously).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for its high sensitivity, specificity, and ability to simultaneously quantify multiple analytes, including this compound, pantothenate, and various short-chain acyl-CoAs from a single sample preparation.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A more accessible and less expensive alternative to LC-MS/MS. HPLC-UV can be used for the simultaneous determination of this compound, CoA, and acetyl-CoA, though it is generally less sensitive than mass spectrometry-based techniques.[8][9]
-
Enzymatic Assays: These methods are highly specific and can be very sensitive. One approach involves using DPCK and radiolabeled ATP to convert all this compound in a sample to radioactive CoA, which is then quantified by HPLC and scintillation counting.[10] While sensitive, this method requires handling of radioactive materials.
Signaling Pathway: Coenzyme A Biosynthesis
This compound is the penultimate intermediate in the conserved CoA biosynthetic pathway, which begins with the dietary uptake of pantothenate (Vitamin B5).
Experimental Protocols
Protocol 1: Tissue Sample Preparation for LC-MS/MS Analysis
This protocol details the critical steps for extracting this compound and related metabolites from tissue while preserving their in vivo concentrations.
Workflow Diagram: Tissue Sample Preparation
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes, pre-chilled
-
Ice-cold Extraction Buffer: 5% 5-sulfosalicylic acid (SSA) in water.[6]
-
Internal standards (e.g., stable-isotope labeled CoA precursors)
-
Refrigerated centrifuge (4°C)
Procedure:
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue sample in liquid nitrogen.[8][11] This step is critical to halt all enzymatic activity and preserve the metabolite profile.[11] Store samples at -80°C until processing.[12]
-
Tissue Pulverization: Place the frozen tissue (~10-20 mg) in a mortar pre-chilled with liquid nitrogen.[11][13] Grind the tissue to a fine, homogenous powder using a pre-chilled pestle. It is essential to keep the tissue frozen throughout this process.[11]
-
Extraction and Deproteinization: Quickly transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube. Add an appropriate volume of ice-cold Extraction Buffer (e.g., 200 µL).[6][8] At this stage, add internal standards for accurate quantification.
-
Homogenization: Vortex the tube vigorously for 1 minute or sonicate briefly (e.g., 12 seconds) to ensure thorough extraction.[8] Keep the sample on ice during this process.[8]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[8]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains this compound and other metabolites, to a new clean tube or an HPLC vial for immediate analysis.[8]
Protocol 2: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the analysis of this compound using an LC-MS/MS system. Specific parameters will need to be optimized for the instrument in use.
Workflow Diagram: LC-MS/MS Analysis
Instrumentation & Reagents:
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
-
Mobile Phase A: Volatile ion-pairing agent in water (e.g., 10 mM tributylamine, 15 mM acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
This compound analytical standard.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound analytical standard into the extraction buffer. Process these standards in the same manner as the tissue samples to generate a calibration curve.[6]
-
LC Separation:
-
Inject the sample extract onto the C18 column.
-
Use a gradient elution with Mobile Phases A and B to separate this compound from other metabolites. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13]
-
Use Multiple Reaction Monitoring (MRM) for quantification to ensure high specificity and sensitivity.[14] The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the standards. The predominant fragment for CoA-related species often results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 m/z).[13][14]
-
-
Data Analysis:
-
Integrate the peak area for the this compound MRM transition.
-
Normalize the peak area using the corresponding internal standard's peak area.
-
Calculate the concentration of this compound in the sample by comparing the normalized peak area to the calibration curve.[6]
-
Express the final concentration as nmol per mg of protein or nmol per g of wet tissue weight.[8]
-
Data Presentation
The following tables summarize key quantitative parameters for the analysis of CoA-related compounds using mass spectrometry and HPLC methods, as reported in the literature.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | [6][14] |
| Lower Limit of Quantitation | 0.2 pmol (for CoA-bimane) | [12] |
| Recovery (Acyl-CoAs) | 60-140% (tissue dependent) | [13] |
| Precision (CV%) | 1-3% (for biological samples) |[8] |
Table 2: Reported Concentrations of CoA and Acetyl-CoA in Rat Liver Note: Data for this compound specifically is sparse in generally available literature; these values provide context for related, more abundant metabolites.
| Metabolite | Concentration (nmol/g wet weight) | Reference |
|---|---|---|
| Coenzyme A (CoA) | ~87 | [8] |
| Acetyl-CoA | ~19 |[8] |
References
- 1. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound kinase - Wikipedia [en.wikipedia.org]
- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Quantification of Intracellular Dephospho-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are pivotal molecules in cellular metabolism, participating in numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism. Dephospho-CoA (dpCoA) is the immediate precursor to CoA, and its intracellular concentration is a key indicator of the dynamics of CoA biosynthesis. Dysregulation of CoA levels has been implicated in various disease states, making the accurate quantification of dpCoA and related metabolites crucial for understanding cellular metabolic status and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of intracellular dpCoA using High-Performance Liquid Chromatography (HPLC) with UV detection.
Signaling Pathway: Coenzyme A Biosynthesis
The biosynthesis of Coenzyme A is a conserved pathway that begins with the vitamin precursor pantothenate (Vitamin B5). This compound is the penultimate intermediate in this pathway, which is subsequently phosphorylated to form CoA.
Caption: Coenzyme A Biosynthesis Pathway.
Experimental Workflow for dpCoA Quantification
The following diagram outlines the major steps for the extraction and quantification of intracellular this compound.
Caption: Experimental workflow for HPLC analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Perchloric acid (PCA), 5% (w/v)
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Sodium phosphate (B84403) monobasic (NaH₂PO₄)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
Syringe filters, 0.22 µm
Sample Preparation from Cultured Cells
-
Cell Culture and Harvesting: Culture cells to the desired confluence. For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet by centrifugation at 4°C.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the final wash and add ice-cold 80% methanol. Incubate at -80°C for at least 15 minutes.
-
Cell Lysis and Extraction: Scrape adherent cells in the cold methanol and transfer to a microcentrifuge tube. For suspension cells, resuspend the pellet in cold methanol. Add an equal volume of ice-cold 5% perchloric acid (PCA) to the cell suspension.[1][2] Vortex vigorously for 1 minute and incubate on ice for 10 minutes.[1]
-
Protein Precipitation and Removal: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Neutralize the acidic extract by adding a calculated amount of 3 M K₂CO₃. The endpoint is typically around pH 6.0-7.0. This will precipitate potassium perchlorate (B79767).
-
Final Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.[3] The sample is now ready for HPLC analysis. Store at 4°C for immediate analysis or at -80°C for long-term storage.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., Waters µBondapak C18, Tosoh TSK-GEL ODS-100V, 250 x 4.6 mm, 5 µm particle size)[4][5] |
| Mobile Phase | Isocratic elution with 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa, adjusted to pH 4.6 with phosphoric acid, mixed with acetonitrile (94:6, v/v).[1][5] The mobile phase should be filtered and degassed prior to use.[1] |
| Flow Rate | 1.0 mL/min[4][5] |
| Column Temperature | Room temperature[4] or controlled at 25°C for better reproducibility. |
| Injection Volume | 20-50 µL |
| Detection | UV absorbance at 259 nm.[5] |
| Run Time | Approximately 20-30 minutes, sufficient to elute this compound and other related compounds without interference from the solvent front. |
Quantification
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the mobile phase or a solution mimicking the final sample matrix.
-
Calibration: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared cell extracts and determine the peak area corresponding to this compound based on its retention time, which should be confirmed by spiking a sample with the standard.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the injected sample. The final intracellular concentration can be normalized to cell number or total protein content.
Quantitative Data Summary
The following table summarizes reported intracellular concentrations of this compound and related metabolites from various biological sources. Note that concentrations can vary significantly depending on the cell type, growth conditions, and extraction method.
| Metabolite | Organism/Tissue | Concentration Range (nmol/g tissue or 10^9 cells) | Reference(s) |
| This compound | Rat Liver | 0.5 - 2.0 nmol/g | [5][6] |
| This compound | Rat Heart | 0.2 - 1.0 nmol/g | [5][6] |
| This compound | Rat Kidney | 0.3 - 1.5 nmol/g | [5][6] |
| Coenzyme A (CoA) | Rat Liver | 15 - 50 nmol/g | [5][7] |
| Acetyl-CoA | Rat Liver | 5 - 20 nmol/g | [5][7] |
Troubleshooting
-
Poor Peak Shape: This may be due to column degradation, improper mobile phase pH, or sample matrix effects. Ensure the mobile phase is freshly prepared and the pH is accurate. A guard column can help protect the analytical column.
-
Baseline Noise: Ensure proper degassing of the mobile phase and check for leaks in the HPLC system.[1]
-
Low Sensitivity: The detection limit for this method is typically in the low picomole range.[1][5] For samples with very low concentrations of this compound, an alternative method such as LC-MS/MS may be required for enhanced sensitivity and specificity.[8][9][10]
-
Co-elution: If peaks are not well-resolved, adjusting the mobile phase composition (e.g., acetonitrile percentage) or pH may improve separation.
Conclusion
This application note provides a robust and reliable HPLC-based method for the quantification of intracellular this compound. The detailed protocol for sample preparation and HPLC analysis, along with the provided troubleshooting tips, will enable researchers to accurately measure this key metabolite and gain valuable insights into cellular CoA metabolism. For higher sensitivity and the simultaneous analysis of a wider range of acyl-CoAs, LC-MS/MS methods can also be employed.[8][9][10]
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Acetyl CoA Levels during the Early Embryonic Development of Xenopus laevis | PLOS One [journals.plos.org]
- 3. nacalai.com [nacalai.com]
- 4. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dephospho-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-Coenzyme A (Dephospho-CoA) is a critical intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3] The accurate quantification of this compound is vital for studying metabolic regulation, drug development, and understanding various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
This compound is the penultimate intermediate in the CoA biosynthetic pathway. It is formed from 4'-phosphopantetheine (B1211885) and ATP by the enzyme phosphopantetheine adenylyltransferase (PPAT). Subsequently, this compound is phosphorylated by this compound kinase (DPCK) to yield the final product, Coenzyme A.[4][5] In mammals, PPAT and DPCK activities are carried out by a bifunctional enzyme called Coenzyme A synthase (COASY).[1][5][6]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
A simple and efficient method for extracting this compound and other CoA intermediates involves protein precipitation with 5-sulfosalicylic acid (SSA).[7] This method avoids the need for solid-phase extraction (SPE), which can lead to the loss of hydrophilic compounds like this compound.[7]
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS) solution (e.g., Crotonoyl-CoA)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
For cultured cells, aspirate the media and wash the cells with ice-cold PBS. For tissues, homogenize in a suitable buffer on ice.
-
Add 200 µL of ice-cold 5% SSA to the cell pellet or tissue homogenate.
-
Add the internal standard to the mixture.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[8]
-
Carefully collect the supernatant containing the analytes.[8]
-
Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Liquid Chromatography
Reversed-phase chromatography with a C18 column is commonly used for the separation of this compound and related compounds.[7][8][9] The use of an ion-pairing agent in the mobile phase can improve the retention and peak shape of polar analytes.[7]
| Parameter | Recommended Conditions |
| LC System | Agilent 1100 binary pump HPLC system or equivalent[9] |
| Column | Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm UHPLC C18 column[7] or Agilent ZORBAX 300SB-C8, 3.5 µm, 100 mm x 2.1 mm[10] |
| Column Temperature | 42°C[10] |
| Autosampler Temp. | 5°C[10] |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM DMBA (pH 5.6)[7] or 2% acetonitrile (B52724) in 100 mM ammonium formate (B1220265) (pH 5.0)[10] |
| Mobile Phase B | 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate[7] or Acetonitrile[9] |
| Flow Rate | 0.2 mL/min[9] |
| Injection Volume | 30-40 µL[9][10] |
| Gradient | A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analytes.[8] |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for the detection of this compound.[7][9] Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Waters Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][8] |
| Capillary Voltage | 3.20 kV[9] |
| Cone Voltage | 45 V[9] |
| Desolvation Gas Flow | 500 L/h (Nitrogen)[9] |
| MRM Transition | The fragmentation of this compound typically results in a neutral loss of 427 Da.[10][11] The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is monitored accordingly. Specific m/z values should be optimized by direct infusion of a standard. |
Quantitative Data Summary
The performance of the LC-MS/MS method for this compound analysis is summarized below. The data is compiled from various studies and demonstrates the method's sensitivity and reliability.
| Parameter | Value | Reference |
| Linearity (Concentration Range) | Wide dynamic range, typically spanning several orders of magnitude. | [7] |
| Lower Limit of Detection (LOD) | 2 to 133 nM | [10][11] |
| Lower Limit of Quantitation (LLOQ) | In the low nanomolar range. | [8] |
| Accuracy (% Recovery) | 80-114% | [10][11] |
| Precision (CV%) | Inter-assay: 5-15% | [8] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The described method, utilizing a simple SSA-based sample preparation and a robust LC-MS/MS system, offers high sensitivity, specificity, and accuracy. This protocol is suitable for researchers and scientists in academia and the pharmaceutical industry who are investigating CoA metabolism and its role in health and disease.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H35N7O13P2S | CID 444485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0001373) [hmdb.ca]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dephospho-CoA Kinase (DPCK) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-CoA kinase (DPCK), also known as dephosphocoenzyme A kinase, is an essential enzyme that catalyzes the final step in the biosynthesis of coenzyme A (CoA).[1][2][3] This reaction involves the ATP-dependent phosphorylation of this compound at the 3'-hydroxyl group of the ribose moiety to produce CoA and ADP.[1][3] CoA is a vital cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism, making DPCK a potential target for drug development against various pathogens.[1][4] These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine DPCK activity, along with relevant kinetic data.
Signaling Pathway: Coenzyme A Biosynthesis
This compound kinase is the terminal enzyme in the coenzyme A biosynthetic pathway. The pathway initiates with the phosphorylation of pantothenate (Vitamin B5) and proceeds through several enzymatic steps to produce this compound, the substrate for DPCK.
Caption: The Coenzyme A biosynthesis pathway, highlighting the final step catalyzed by this compound Kinase (DPCK).
Principle of the Enzymatic Assay
The activity of DPCK is determined using a coupled-enzyme assay.[5] DPCK produces ADP as it phosphorylates this compound. This ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate (B86563) dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DPCK activity.[5][6][7]
Experimental Workflow
The following diagram illustrates the workflow for the DPCK coupled-enzyme assay.
Caption: The experimental workflow for the DPCK coupled-enzyme spectrophotometric assay.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (dCoA)
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
HEPES or Tris-HCl buffer
-
Purified DPCK enzyme
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Preparation of Solutions
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.
-
ATP Stock Solution: 100 mM in water, pH adjusted to 7.0.
-
dCoA Stock Solution: 10 mM in water.
-
Coupling Enzyme Mix: A solution containing Pyruvate Kinase (e.g., 10 units/mL) and Lactate Dehydrogenase (e.g., 15 units/mL) in assay buffer.
-
Reaction Mix (for a 1 mL final volume):
-
Assay Buffer: to final volume of 1 mL
-
PEP: 2 mM
-
NADH: 0.3 mM
-
MgCl₂: 10 mM
-
KCl: 20 mM
-
PK/LDH: Sufficient for a non-rate-limiting reaction (e.g., 10 µL of coupling enzyme mix)
-
dCoA: Variable (e.g., for Kₘ determination) or at a saturating concentration (e.g., 200 µM)
-
DPCK enzyme: Amount that gives a linear rate of absorbance change.
-
Assay Procedure
-
Set the spectrophotometer to 340 nm and the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, combine the components of the reaction mix, excluding ATP.
-
Add the DPCK enzyme to the cuvette and mix gently.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding ATP and immediately start recording the absorbance at 340 nm for 5-10 minutes.
-
The rate of the reaction is the initial linear portion of the absorbance versus time curve (ΔA₃₄₀/min).
Calculation of Enzyme Activity
The specific activity of DPCK is calculated using the Beer-Lambert law.
Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [E]) * 1000
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute.
-
ε: The molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.
-
l: The path length of the cuvette in cm (usually 1 cm).
-
[E]: The concentration of the DPCK enzyme in the assay in mg/mL.
-
1000: Factor to convert moles to µmoles.
Data Presentation
The kinetic parameters of DPCK can vary depending on the organism. The following table summarizes some reported kinetic values.
| Organism | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |
| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | [4][8] |
| This compound | 105.3 ± 10.2 | [4][8] | ||
| Entamoeba histolytica | ATP | 15 - 20 | Not Reported | [1] |
| This compound | 58 - 114 | [1] | ||
| Human | ATP | 192 | Not Reported | [1] |
| This compound | 5.2 | [1] | ||
| Thermococcus kodakarensis | GTP | 170 ± 20 | 2.0 ± 0.1 | [9] |
| This compound | 230 ± 30 | [9] |
Troubleshooting and Considerations
-
High Background Rate: If there is a significant decrease in absorbance before the addition of ATP, it may be due to contamination of ADP in the reagents or ATPase activity in the enzyme preparation.
-
Non-linear Reaction Rate: A non-linear rate can occur if the substrate is being depleted, the coupling enzymes are rate-limiting, or if there is product inhibition. Ensure that the initial linear portion of the curve is used for calculations.
-
Reagent Stability: NADH and PEP solutions should be prepared fresh or stored appropriately to avoid degradation.
-
Alternative Assays: For high-throughput screening, fluorescence-based assays that detect ADP production are available.[4] Additionally, HPLC-based methods can be used to directly measure the formation of CoA.[10]
These application notes provide a comprehensive guide for establishing a reliable and reproducible enzymatic assay for this compound kinase. The provided protocol and data can serve as a valuable resource for researchers investigating the function of this enzyme and for professionals in the field of drug discovery.
References
- 1. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 2. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound kinase - Wikipedia [en.wikipedia.org]
- 4. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Dephospho-CoA from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-Coenzyme A (dephospho-CoA) is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1] The accurate quantification of this compound in cellular lysates is crucial for studying metabolic flux, understanding the regulation of CoA biosynthesis, and investigating pathologies associated with dysfunctional CoA metabolism.[2][3] These application notes provide a detailed protocol for the efficient extraction of this compound from cell lysates, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is based on a sulfosalicylic acid (SSA) precipitation procedure, which has been demonstrated to offer high recovery rates for CoA biosynthetic intermediates.
Key Principles of this compound Extraction
The successful extraction of this compound from biological samples hinges on several critical principles:
-
Rapid Quenching of Metabolism: Immediate cessation of enzymatic activity is paramount to preserve the in vivo concentration of this compound. This is typically achieved by flash-freezing cell pellets in liquid nitrogen.
-
Efficient Cell Lysis: Complete disruption of cell membranes is necessary to release intracellular metabolites into the extraction solvent.
-
Effective Protein Precipitation: Removal of proteins is crucial as they can interfere with downstream analytical techniques.
-
Prevention of Analyte Degradation: this compound is susceptible to degradation, and the extraction procedure must be performed under conditions that minimize this risk, such as low temperatures.
Signaling Pathway
Caption: Coenzyme A biosynthetic pathway highlighting the formation of this compound.
Experimental Protocols
This section details the materials and step-by-step procedures for the extraction of this compound from cultured cells.
Materials and Reagents
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
5% (w/v) Sulfosalicylic acid (SSA), ice-cold
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge (4°C)
-
Vortex mixer
-
Pipettes and sterile tips
-
Internal standards (optional, e.g., stable isotope-labeled this compound)
Experimental Workflow
Caption: Workflow for the extraction of this compound from cell lysates.
Detailed Protocol
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Metabolic Quenching:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to obtain a cell pellet.
-
Carefully remove all supernatant and immediately flash-freeze the cell pellet in liquid nitrogen. The pellets can be stored at -80°C for later analysis.
-
-
Extraction:
-
Place the frozen cell pellet on ice.
-
Add 200 µL of ice-cold 5% (w/v) sulfosalicylic acid (SSA) to the cell pellet. If using an internal standard, it should be added to the SSA solution.
-
Immediately vortex the tube vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
-
Protein Precipitation and Clarification:
-
Incubate the mixture on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled microcentrifuge tube.
-
The sample is now ready for immediate analysis by LC-MS/MS or can be stored at -80°C.
-
Data Presentation
The choice of extraction method significantly impacts the recovery of this compound. The following table summarizes the recovery of this compound and related metabolites using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE) and 2.5% Sulfosalicylic Acid (SSA). The data is presented as a percentage recovery relative to a standard in water.[4]
| Analyte | % Recovery (10% TCA with SPE) | % Recovery (2.5% SSA) |
| Pantothenate | 0% | >100% |
| This compound | 0% | >99% |
| Coenzyme A | 1% | 74% |
| Acetyl-CoA | 36% | 59% |
| Malonyl-CoA | 26% | 74% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Table adapted from Claas et al. (2018).[4]
As the data indicates, the SSA-based extraction method provides significantly higher recovery for this compound and other early intermediates of the CoA biosynthetic pathway compared to the TCA method followed by SPE.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low this compound yield | Incomplete cell lysis | Ensure vigorous vortexing after adding SSA. |
| Analyte degradation | Keep samples on ice at all times. | |
| Inefficient quenching | Flash-freeze cell pellets immediately after harvesting. | |
| High variability between replicates | Inconsistent cell numbers | Normalize to cell number or protein concentration. |
| Pipetting errors | Use calibrated pipettes and pre-chilled tips. | |
| Clogged LC column | Incomplete protein removal | Increase centrifugation time or speed. Filter the supernatant through a 0.22 µm filter before injection. |
Conclusion
This protocol provides a robust and reliable method for the extraction of this compound from cell lysates, optimized for high recovery and compatibility with downstream LC-MS/MS analysis. The use of sulfosalicylic acid for protein precipitation is a key feature of this protocol, as it circumvents the need for solid-phase extraction that can lead to the loss of polar metabolites like this compound.[4] By following these guidelines, researchers can obtain high-quality extracts for the accurate quantification of this important metabolic intermediate.
References
Application Notes and Protocols for Tracing Dephospho-CoA Metabolism Using Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are central players in cellular metabolism, participating in numerous biochemical reactions, including the Krebs cycle and fatty acid metabolism. The biosynthesis of CoA is a multi-step enzymatic pathway where Dephospho-CoA (dCoA) serves as the penultimate precursor. Understanding the metabolic flux and regulation of dCoA is crucial for elucidating the dynamics of CoA homeostasis and identifying potential therapeutic targets in various diseases. Radiolabeling techniques offer a highly sensitive and specific approach to trace the metabolic fate of dCoA and quantify the pools of CoA and its derivatives.
These application notes provide detailed protocols for tracing dCoA metabolism using a radiolabeling assay based on the enzymatic activity of this compound kinase (DPCK). This method allows for the sensitive detection and quantification of CoA pools in various biological samples.
Principle of the Method
The primary method described here for tracing this compound metabolism involves a highly specific and sensitive radiochemical assay that leverages the enzyme this compound kinase (DPCK). DPCK catalyzes the final step in CoA biosynthesis, the ATP-dependent phosphorylation of dCoA to CoA.[1]
The workflow involves the following key steps:
-
Extraction of CoA and its thioesters from biological samples.
-
Quantitative dephosphorylation of the entire CoA pool (including CoA and its thioesters) to their corresponding dephospho-forms using a non-specific phosphatase. This step effectively converts all CoA species into a single analyzable precursor, dCoA.
-
Radiolabeling of the resulting dCoA pool by re-phosphorylation with DPCK in the presence of gamma-labeled radioactive ATP ([γ-33P]ATP or [γ-32P]ATP).[2][3] This enzymatic step ensures high specificity, as DPCK selectively phosphorylates dCoA.
-
Separation and Quantification of the radiolabeled CoA products using High-Performance Liquid Chromatography (HPLC) followed by scintillation counting.[2] The amount of radioactivity incorporated is directly proportional to the initial amount of CoA and its thioesters in the sample.
An alternative, complementary approach involves the biosynthetic labeling of CoA pools by providing cells with a radiolabeled precursor of the CoA biosynthesis pathway, such as radiolabeled pantothenate (Vitamin B5) or β-alanine.[2] This method allows for the tracing of the entire pathway leading to CoA synthesis.
Data Presentation
Quantitative data obtained from radiolabeling experiments can be presented in tabular format for clear comparison between different experimental conditions or sample types. The following tables provide examples of how to structure such data.
Table 1: Quantification of CoA Pools in Murine Tissues
| Tissue | Total CoA Pool (nmol/g wet weight) | Acetyl-CoA (nmol/g wet weight) | Free CoA (nmol/g wet weight) |
| Liver | 150 ± 15 | 60 ± 8 | 25 ± 4 |
| Heart | 120 ± 12 | 45 ± 6 | 20 ± 3 |
| Brain | 80 ± 9 | 30 ± 5 | 15 ± 2 |
| Kidney | 100 ± 11 | 40 ± 7 | 18 ± 3 |
Data are presented as mean ± standard deviation and are representative values from literature.
Table 2: Relative Abundance of Acyl-CoA Species in Cultured Hepatocytes
| Acyl-CoA Species | Relative Abundance (%) |
| Acetyl-CoA | 65 ± 5 |
| Malonyl-CoA | 10 ± 2 |
| Succinyl-CoA | 8 ± 1.5 |
| HMG-CoA | 5 ± 1 |
| Other Acyl-CoAs | 12 ± 2 |
Data are presented as mean ± standard deviation of the percentage of the total acyl-CoA pool and are representative values.
Experimental Protocols
Protocol 1: DPCK-Based Radiochemical Assay for Total CoA Pools
This protocol details the steps for quantifying total CoA pools (CoA and its thioesters) in biological samples.
Materials:
-
Trichloroacetic acid (TCA)
-
Shrimp Alkaline Phosphatase (SAP) and SAP buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 8.5)
-
This compound Kinase (DPCK)
-
[γ-33P]ATP (specific activity ~3000 Ci/mmol)
-
Scintillation cocktail and scintillation counter
-
HPLC system with a C18 reverse-phase column
-
Ammonium (B1175870) acetate
-
Acetonitrile
-
Glacial acetic acid
Procedure:
-
Sample Preparation and Extraction:
-
For cultured cells, wash the cell pellet with ice-cold PBS.[4]
-
For tissues, flash-freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the cell pellet or tissue powder in an appropriate volume of ice-cold 10% (w/v) trichloroacetic acid.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the CoA esters.
-
-
Dephosphorylation:
-
To the supernatant, add an equal volume of a neutralizing agent (e.g., 1.5 M KHCO₃).
-
Incubate 500 µL of the neutralized extract with 5 units of Shrimp Alkaline Phosphatase (SAP) in SAP buffer.[2]
-
Incubate at 37°C for 30 minutes to dephosphorylate all CoA species to their dephospho-forms.
-
Heat-inactivate the SAP at 65°C for 15 minutes.
-
-
Radiolabeling Reaction:
-
Prepare a reaction mixture containing:
-
Dephosphorylated sample from step 2.
-
DPCK (e.g., 1-2 units).
-
[γ-33P]ATP (approximately 1.5 nmol, ~5 µCi).[2]
-
Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 5 mM DTT, pH 7.5).
-
-
Incubate the reaction at 37°C for 30 minutes.
-
-
HPLC Separation and Quantification:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet any precipitate.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.[2][5]
-
Use a gradient elution program for separation. A typical gradient could be:[2]
-
Mobile Phase A: 50 mM ammonium acetate, pH 5.0 (adjusted with glacial acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 100% A, ramp to 30% B over 40 minutes, then to 100% B over 5 minutes.
-
-
Collect fractions corresponding to the expected elution times of different CoA species.
-
Add scintillation cocktail to each fraction and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of each CoA species based on the specific activity of the [γ-33P]ATP and comparison to standards.
-
Protocol 2: Biosynthetic Labeling with Radiolabeled Pantothenate
This protocol describes the tracing of CoA biosynthesis by labeling with [14C]-Pantothenate or [3H]-Pantothenate.
Materials:
-
[14C]-Pantothenate or [3H]-Pantothenate
-
Cell culture medium deficient in pantothenate (if possible)
-
Reagents for cell lysis and extraction (as in Protocol 1)
-
HPLC system with a C18 column and a radiodetector or fraction collector
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium.
-
Replace the medium with fresh medium containing a known concentration of radiolabeled pantothenate (e.g., 1-10 µCi/mL). For auxotrophic organisms, a pantothenate-deficient medium can be used to enhance incorporation.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the uptake and incorporation of the radiolabel into the CoA biosynthesis pathway.
-
-
Extraction of Metabolites:
-
Harvest the cells and perform metabolite extraction as described in Protocol 1 (Step 1).
-
-
HPLC Analysis:
-
Separate the extracted metabolites using HPLC with a C18 column as described in Protocol 1 (Step 4).
-
Monitor the eluent using a UV detector (at 260 nm for CoA) and a radiodetector in series. Alternatively, collect fractions and perform scintillation counting.
-
-
Data Analysis:
-
Identify the radiolabeled peaks corresponding to dCoA, CoA, and other intermediates of the pathway by comparing their retention times with those of authentic standards.
-
Quantify the amount of radioactivity in each peak to determine the relative flux through the different steps of the CoA biosynthesis pathway.
-
Mandatory Visualizations
Coenzyme A Biosynthesis Pathway
Caption: The biosynthetic pathway of Coenzyme A from its precursors.
Experimental Workflow for DPCK-Based Radiochemical Assay
Caption: Workflow for the quantification of CoA pools using the DPCK radiochemical assay.
References
- 1. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound kinase provides a rapid and sensitive radiochemical assay for coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. researchgate.net [researchgate.net]
Application of Dephospho-CoA in In Vitro Transcription Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Dephospho-CoA in in vitro transcription assays. This technique allows for the innovative synthesis of RNA molecules covalently linked to Coenzyme A (CoA), opening new avenues for research in RNA function, enzymology, and the development of novel therapeutic agents.
This compound (dpCoA) is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in numerous metabolic processes.[1][2][3][4] In the final step of CoA biosynthesis, this compound is phosphorylated by the enzyme this compound kinase (DPCK) to form CoA.[2][3][4][5] Beyond its role as a metabolic precursor, dpCoA has emerged as a valuable tool in molecular biology, particularly in the field of in vitro transcription.
Recent studies have demonstrated that certain RNA polymerases, such as T7 RNA polymerase, can initiate transcription using this compound as a non-canonical initiating nucleotide.[6][7][8][9] This process results in the synthesis of RNA molecules with a CoA moiety attached to their 5'-end, referred to as CoA-linked RNA (CoA-RNA). The ability to generate such modified RNAs has significant implications for studying RNA structure-function relationships, developing novel ribozymes with expanded catalytic capabilities, and creating new tools for RNA labeling and detection.[6][7][9]
Mechanism of Action and Key Concepts
In a standard in vitro transcription reaction, RNA polymerase typically initiates transcription with a purine (B94841) nucleotide triphosphate (ATP or GTP). However, under specific promoter contexts, such as the T7 class II promoter, T7 RNA polymerase can recognize and utilize adenosine-containing molecules like this compound to start RNA synthesis.[6][7] Because the naturally occurring Coenzyme A has a 3'-phosphate group that would block transcript elongation, the use of 3'-dephospho-CoA is essential for the successful synthesis of full-length CoA-RNA.[6]
The efficiency of this compound incorporation is influenced by its concentration relative to the canonical initiating nucleotide, typically ATP. By manipulating the ratio of this compound to ATP, researchers can control the yield of CoA-RNA versus unmodified RNA.[6][7]
Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from pantothenate (vitamin B5) is a five-step enzymatic pathway. This compound is the product of the fourth step and the substrate for the final phosphorylation step.
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis.
Quantitative Data Summary
The efficiency of CoA-RNA synthesis is dependent on the relative concentrations of this compound and ATP in the in vitro transcription reaction. The following tables summarize the quantitative data from studies on the incorporation of this compound into RNA transcripts.
Table 1: Effect of this compound Concentration on RNA Yield
| This compound (mM) | Total RNA Yield (% of control) | CoA-RNA Yield (% of total RNA) |
| 0 | 100 | 0 |
| 1 | ~115 | ~15 |
| 2 | ~120 | ~25 |
| 4 | ~110 | ~33 |
| 8 | ~90 | ~45 |
Data adapted from studies using T7 RNA polymerase with a T7 class II promoter. The control reaction contained 1 mM of each NTP and no this compound.[6][7]
Table 2: Effect of Varying ATP Concentration on CoA-RNA Yield with 4 mM this compound
| ATP (mM) | Total RNA Yield (% of control) | CoA-RNA Yield (% of total RNA) |
| 1.0 | 110 | 33 |
| 0.5 | 85 | 46 |
| 0.2 | 44 | 52 |
| 0.1 | 12 | 56 |
Data adapted from studies keeping GTP, CTP, and UTP concentrations at 1 mM. The control reaction for Total RNA Yield contained 1 mM ATP and 0 mM this compound.[6][7]
Experimental Protocols
Protocol 1: In Vitro Transcription for the Synthesis of CoA-RNA
This protocol is designed for a standard analytical scale in vitro transcription reaction to produce CoA-linked RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 class II promoter upstream of the desired RNA sequence
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
NTP mix (10 mM each of ATP, GTP, CTP, UTP)
-
This compound sodium salt solution (100 mM stock)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction components on ice in a nuclease-free microcentrifuge tube. The final volume for this example is 20 µL. For optimal results, add components in the order listed.
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| NTP mix (10 mM) | 2 µL | 1 mM each |
| This compound (100 mM) | 0.8 µL | 4 mM |
| Linearized DNA template (1 µM) | 1 µL | 50 nM |
| RNase Inhibitor | 0.5 µL | - |
| T7 RNA Polymerase | 1 µL | - |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the synthesized RNA using a standard method such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.
-
Analysis: The resulting RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The CoA-RNA will migrate slightly slower than the unmodified RNA of the same sequence. The ratio of CoA-RNA to unmodified RNA can be quantified using phosphorimaging if a radiolabeled NTP (e.g., [α-³²P]UTP) was included in the reaction.
Experimental Workflow for CoA-RNA Synthesis and Analysis
The following diagram illustrates the general workflow for producing and analyzing CoA-linked RNA.
Caption: A generalized workflow for the in vitro synthesis of CoA-RNA.
Applications in Research and Drug Development
The ability to synthesize CoA-RNA opens up several exciting research avenues:
-
Ribozyme Engineering: By incorporating the reactive thiol group of CoA, novel ribozymes with acyl-transferase or other catalytic activities can be engineered.
-
RNA Labeling and Imaging: The CoA moiety can be used as a handle for the specific attachment of fluorescent dyes, biotin, or other reporter molecules, enabling advanced RNA tracking and imaging studies.
-
Probing RNA-Protein Interactions: CoA-RNA can be used to investigate the interactions of RNA with proteins that recognize CoA or its derivatives.
-
Drug Discovery: In vitro transcription assays incorporating this compound can be adapted for high-throughput screening of compounds that inhibit CoA-dependent enzymes or RNA-based processes. The development of inhibitors for this compound kinase is an active area of research for antimicrobial drug discovery.[10]
Conclusion
The use of this compound in in vitro transcription is a powerful technique for generating novel, functionally enhanced RNA molecules. By providing a method to site-specifically introduce the versatile chemistry of Coenzyme A into an RNA transcript, this approach expands the toolkit of RNA biochemists and synthetic biologists. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers looking to explore the exciting possibilities of CoA-RNA.
References
- 1. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound kinase - Wikipedia [en.wikipedia.org]
- 6. Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. [PDF] Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription. | Semantic Scholar [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Dephospho-CoA as a Substrate for Kinetic Studies of Dephospho-CoA Kinase (DPCK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-Coenzyme A (dephospho-CoA) is the immediate precursor to Coenzyme A (CoA), an essential cofactor in all living organisms involved in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[1][2] The final step in CoA biosynthesis is the ATP-dependent phosphorylation of the 3'-hydroxyl group of the ribose moiety of this compound, a reaction catalyzed by this compound kinase (DPCK; EC 2.7.1.24).[1][3] The essentiality of the CoA biosynthetic pathway, and specifically DPCK, has been demonstrated in various pathogens, including Plasmodium falciparum and Entamoeba histolytica, making it a promising target for novel antimicrobial drug discovery.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in kinetic studies of DPCK, summarizing key kinetic parameters from various organisms and outlining experimental workflows.
Coenzyme A Biosynthesis Pathway
The synthesis of CoA from pantothenate (Vitamin B5) is a conserved pathway involving five enzymatic steps. DPCK catalyzes the terminal step, converting this compound to CoA.
Caption: The universal Coenzyme A biosynthetic pathway.
Quantitative Data: Kinetic Parameters of DPCK
The kinetic parameters of DPCK vary across different species. The following table summarizes the Michaelis-Menten constants (Km) for this compound and the phosphate (B84403) donor (typically ATP or GTP), as well as the maximum reaction velocity (Vmax).
| Organism | Enzyme | Km (this compound) [µM] | Km (ATP/GTP) [µM] | Vmax [µmol/min/mg] | Reference |
| Plasmodium falciparum | PfDPCK | 105.3 ± 10.2 | 88.14 ± 11.03 (ATP) | 5.18 ± 0.29 | [4] |
| Escherichia coli | EcDPCK | 740 | 140 (ATP) | Not Reported | [3] |
| Thermococcus kodakarensis | TkDPCK | High (not specified) | Not Reported (GTP preferred) | High (not specified) | [7][8] |
| Entamoeba histolytica | EhDPCK1 | 4 - 256 (range) | 5 - 100 (ATP range) | Not Reported | [6] |
| Entamoeba histolytica | EhDPCK2 | 4 - 256 (range) | 5 - 100 (ATP range) | Not Reported | [6] |
| Aquifex aeolicus | AaDPCK-WT | ~80 | ~80 (ATP) | Not Reported | [9] |
Experimental Protocols
Enzymatic Synthesis of this compound
Commercially available this compound can be expensive. An efficient one-pot enzymatic synthesis method provides a cost-effective alternative.[10] This protocol utilizes co-expressed and co-purified pantothenate kinase (PanK) and phosphopantetheine adenylyltransferase (PPAT).
Materials:
-
Oxidized pantethine (B1678406) (Ox-Pan)
-
Adenosine triphosphate (ATP)
-
Co-expressed PanK and PPAT enzymes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 20 mM KCl)
-
Purification column (e.g., anion exchange or size-exclusion)
Protocol:
-
Set up a reaction mixture containing Ox-Pan and ATP in the reaction buffer.
-
Add the co-purified PanK and PPAT enzymes to initiate the reaction.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours).
-
Monitor the reaction progress by techniques such as HPLC.
-
Upon completion, purify the synthesized this compound and its oxidized dimer using column chromatography.
Spectrophotometric Assay for DPCK Kinetics
This continuous enzyme-coupled assay is a common method for determining DPCK kinetics by monitoring the production of ADP.[9][11]
Materials:
-
Purified DPCK enzyme
-
This compound
-
ATP
-
Assay Buffer: 15 mM HEPES (pH 7.4), 20 mM NaCl, 1 mM EGTA, 0.02% Tween-20, 10 mM MgCl₂, 0.1% bovine gamma globulin.[9][12]
-
Coupling enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed, saturating concentration of ATP to all wells except for the negative control.
-
Add the purified DPCK enzyme to initiate the reaction.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADH, which is stoichiometrically linked to ADP production.
-
To determine the Km for ATP, use varying concentrations of ATP with a fixed, saturating concentration of this compound.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
HPLC-Based Assay for DPCK Activity
High-Performance Liquid Chromatography (HPLC) can be used to directly measure the formation of CoA and the consumption of this compound.[11]
Materials:
-
Purified DPCK enzyme
-
This compound
-
ATP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 20 mM KCl.[11]
-
Quenching solution (e.g., perchloric acid)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Protocol:
-
Set up the DPCK reaction mixture containing the enzyme, this compound, and ATP in the reaction buffer.
-
Incubate the reaction at the optimal temperature.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Clarify the samples by centrifugation.
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Separate the reaction components using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).
-
Monitor the elution of this compound and CoA by measuring the absorbance at a suitable wavelength (e.g., 254 nm or 260 nm).[8]
-
Quantify the amount of product formed by integrating the peak areas and comparing them to a standard curve.
Experimental Workflow Diagram
Caption: A generalized workflow for DPCK kinetic studies.
Conclusion
The study of DPCK kinetics using its natural substrate, this compound, is crucial for understanding its catalytic mechanism and for the development of specific inhibitors with therapeutic potential. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust kinetic assays for DPCK from various organisms. The differences in kinetic parameters observed between species can be exploited for the rational design of selective inhibitors targeting pathogenic DPCKs.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic Characterization of Coenzyme A Biosynthesis Reveals Essential Distinctive Functions during Malaria Parasite Development in Blood and Mosquito [frontiersin.org]
- 6. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 7. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Enzyme catalysis prior to aromatic residues: Reverse engineering of a dephospho‐CoA kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Efficient One-Pot Enzymatic Synthesis of Dephospho Coenzyme A" by Krishna Sapkota and Faqing Huang [aquila.usm.edu]
- 11. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Dephospho-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of stable isotope-labeled Dephospho-Coenzyme A (Dephospho-CoA), a critical intermediate in the biosynthesis of Coenzyme A (CoA). The provision of high-purity, isotopically labeled this compound is essential for a range of research applications, including metabolic flux analysis, drug discovery, and as an internal standard in mass spectrometry-based quantification.
Introduction
This compound is the penultimate intermediate in the conserved CoA biosynthetic pathway.[1][2][3][4] The final step in CoA synthesis is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of this compound, a reaction catalyzed by this compound kinase.[2][3] Given its central role, methods to produce stable isotope-labeled this compound are of significant interest to the scientific community. The primary methods for synthesizing stable isotope-labeled this compound and related molecules are biosynthetic, relying on cellular machinery to incorporate labeled precursors, and enzymatic, utilizing purified enzymes for in vitro synthesis.
Methods for Synthesis
Two primary methodologies have been successfully employed for the synthesis of stable isotope-labeled CoA and its precursors, including this compound:
-
Biosynthesis using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This in vivo method leverages the cellular uptake and metabolism of a labeled precursor, typically stable isotope-labeled pantothenate (Vitamin B5), to produce a suite of labeled CoA species.[5][6][7][8][9]
-
One-Pot Enzymatic Synthesis: This in vitro approach utilizes a combination of purified enzymes to catalyze the synthesis of this compound from simple, commercially available starting materials.[1] This method can be readily adapted for isotopic labeling by using a labeled precursor.
Method 1: Biosynthesis using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
This method is based on the principle of replacing a naturally occurring essential nutrient in a cell culture medium with its stable isotope-labeled counterpart. For this compound synthesis, [¹³C₃¹⁵N₁]-pantothenate is commonly used.
Experimental Workflow
Caption: Workflow for the SILEC method to produce stable isotope-labeled this compound.
Detailed Protocol (Adapted from Murine Hepatocytes)
1. Cell Culture and Media Preparation:
-
Cell Line: Murine hepatocytes (Hepa 1c1c7) are a suitable choice.[5][6][7]
-
Culture Medium: Use RPMI medium that is specifically formulated to lack pantothenate.
-
Supplementation: Supplement the pantothenate-free medium with 1 mg/L [¹³C₃¹⁵N₁]-pantothenate.
-
Serum: Use 10% charcoal-dextran-stripped fetal bovine serum (FBS) to minimize contamination with unlabeled pantothenate.[5][6]
2. Cell Passaging and Labeling:
-
Culture the Hepa 1c1c7 cells in the prepared labeled medium.
-
Passage the cells for a minimum of three passages to ensure maximal incorporation of the labeled pantothenate.[5][6]
-
Monitor the labeling efficiency at each passage by analyzing the ratio of unlabeled to labeled reduced CoA (CoASH) using LC-MS. Greater than 99% labeling efficiency is achievable.[5][6][7]
3. Extraction of CoA Species:
-
Harvest the cells from the culture plates.
-
Perform a suitable extraction procedure to isolate the CoA thioesters, which will include the labeled this compound.
4. (Optional) Purification of this compound:
-
If pure this compound is required, further purification steps such as high-performance liquid chromatography (HPLC) can be employed.
Quantitative Data
| Parameter | Value | Reference |
| Cell Line | Murine Hepatocytes (Hepa 1c1c7) | [5][6][7] |
| Labeled Precursor | [¹³C₃¹⁵N₁]-pantothenate | [5][6][7] |
| Labeling Efficiency | >99% | [5][6][7] |
| Number of Passages | 3 | [5][6] |
Method 2: One-Pot Enzymatic Synthesis
This in vitro method offers a more direct and controllable route to this compound synthesis. By using a stable isotope-labeled precursor, such as labeled ATP or a labeled pantethine (B1678406) derivative, isotopically labeled this compound can be produced.
Signaling Pathway
References
- 1. "Efficient One-Pot Enzymatic Synthesis of Dephospho Coenzyme A" by Krishna Sapkota and Faqing Huang [aquila.usm.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Dephospho-CoA Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dephospho-CoA kinase (DPCK) is a critical enzyme that catalyzes the final step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2][3] CoA is indispensable for numerous metabolic processes, including the tricarboxylic acid cycle and fatty acid metabolism.[3] The vital role of the CoA biosynthesis pathway and the significant differences between the enzymes of this pathway in pathogens and humans make DPCK an attractive target for the development of novel antimicrobial agents.[1][4] Notably, DPCK from the malaria parasite Plasmodium falciparum (PfDPCK) has been identified as a promising drug target.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign to identify inhibitors of DPCK. The described methods are based on a successful screening effort against PfDPCK and can be adapted for screening DPCK from other organisms.
Coenzyme A Biosynthetic Pathway
DPCK is the terminal enzyme in the Coenzyme A biosynthetic pathway. The pathway initiates with the phosphorylation of pantothenate (Vitamin B5) and proceeds through a series of enzymatic steps to produce CoA. DPCK catalyzes the ATP-dependent phosphorylation of this compound to yield CoA and ADP.[2] Understanding this pathway is crucial for contextualizing the role of DPCK and the potential downstream effects of its inhibition.
Figure 1: The Coenzyme A biosynthetic pathway, highlighting the final step catalyzed by DPCK.
High-Throughput Screening Workflow
A successful HTS campaign for DPCK inhibitors involves several key stages, from initial screening of a large compound library to hit validation and characterization. The following diagram outlines a typical workflow.
Figure 2: A generalized workflow for the high-throughput screening of DPCK inhibitors.
Experimental Protocols
Recombinant DPCK Expression and Purification
The production of highly pure and active recombinant DPCK is a prerequisite for a successful HTS campaign. For PfDPCK, the protein can be expressed in E. coli as a His-tagged fusion protein and purified using affinity chromatography.
High-Throughput Screening (HTS) Assay Protocol
This protocol is adapted from a validated HTS for PfDPCK inhibitors and utilizes an enzyme-coupled fluorescence assay to detect ADP production.[4][8]
Assay Principle: The kinase activity of DPCK produces ADP, which is then detected using a commercially available kit that generates a fluorescent signal proportional to the amount of ADP produced.
Materials:
-
Recombinant DPCK (e.g., PfDPCK)
-
This compound (substrate)
-
ATP (co-substrate)
-
Assay Buffer: 15 mM HEPES, 20 mM NaCl, 1 mM EGTA, 0.02% Tween 20, 10 mM MgCl₂, 0.1% bovine gamma globulin
-
Compound library
-
ADP Hunter Plus assay kit (or equivalent)
-
1,536-well white plates
-
Multidrop Combi reagent dispenser (or equivalent)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds into 1,536-well plates to a final concentration of 10 µM.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant DPCK, 100 µM ATP, and 50 µM this compound in assay buffer to each well using a Multidrop Combi dispenser.
-
Incubation: Incubate the plates at room temperature for 4 hours in a humidified chamber.
-
Detection: Add the ADP detection reagents according to the manufacturer's instructions (e.g., ADP Hunter Plus assay kit).
-
Signal Reading: After a further incubation period (typically 60 minutes at 30°C), measure the fluorescence signal using a microplate reader (e.g., PHERAstar) with excitation at 540 nm and emission at 590 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to controls (no enzyme for 100% inhibition and DMSO for 0% inhibition).
Dose-Response and IC50 Determination
Compounds that exhibit significant inhibition in the primary screen (e.g., >40%) should be further characterized to determine their potency.
Procedure:
-
Prepare serial dilutions of the hit compounds.
-
Perform the HTS assay as described above with the varying concentrations of the compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Counter-Screen for Selectivity
To identify inhibitors that are specific for the target DPCK (e.g., PfDPCK) and not the human orthologue (HsCOASY), a counter-screen is essential.
Procedure:
-
Perform the same enzymatic assay as described above, but substitute the target DPCK with the human orthologue.
-
Determine the IC50 values for the hit compounds against the human enzyme.
-
Calculate the selectivity index (SI) as the ratio of the IC50 for the human enzyme to the IC50 for the target enzyme.
Data Presentation
Enzyme Kinetic Parameters
The determination of the kinetic parameters for both the target and the human orthologue of DPCK is crucial for assay development and for understanding the mechanism of action of inhibitors.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| PfDPCK | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 |
| This compound | 105.3 ± 10.2 | ||
| EhDPCK1 | ATP | 19.6 ± 1.2 | Not Reported |
| This compound | 114 ± 19 | ||
| EhDPCK2 | ATP | 15.0 ± 2.4 | Not Reported |
| This compound | 57.9 ± 6.1 | ||
| Human DPCK | ATP | 192 | Not Reported |
| This compound | 5.2 |
Data for PfDPCK from[8], for EhDPCK1 and EhDPCK2 from[1], and for Human DPCK from[1].
HTS Assay Quality Control Parameters
The robustness of an HTS assay is assessed using several statistical parameters.
| Parameter | Value |
| Z' factor | 0.80 |
| Signal-to-Background Ratio (S/B) | > 3 |
| Signal-to-Noise Ratio (S/N) | > 5 |
| Coefficient of Variation (CV) | < 10% |
Representative values from a successful PfDPCK HTS campaign.[4]
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening of DPCK inhibitors. By targeting this essential enzyme, particularly in pathogens like P. falciparum, there is significant potential for the discovery of novel therapeutic agents. The detailed methodologies for the HTS assay, hit validation, and counter-screening, along with the provided kinetic data, will aid researchers in initiating and executing successful drug discovery campaigns against this promising target.
References
- 1. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 2. This compound kinase - Wikipedia [en.wikipedia.org]
- 3. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
How to improve the stability of Dephospho-CoA in solution?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Dephospho-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly. What are the primary causes?
A1: The degradation of this compound in solution is primarily attributed to two main factors: enzymatic degradation and chemical instability.
-
Enzymatic Degradation: Contaminating enzymes, such as phosphatases and pyrophosphatases, can rapidly hydrolyze the phosphate (B84403) and pyrophosphate bonds of this compound. These enzymes are common in biological samples and can be introduced through reagents or equipment.
-
Chemical Instability: The pyrophosphate bond in this compound is susceptible to hydrolysis, a reaction catalyzed by factors like acidic pH and the presence of divalent metal cations.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. For optimal stability, aqueous solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Avoid repeated freeze-thaw cycles, as this can accelerate degradation[1]. For powdered this compound, storage at -20°C can extend its shelf life for up to three years[1].
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor influencing the stability of this compound. The pyrophosphate bond is highly susceptible to acid-catalyzed hydrolysis. Therefore, maintaining a neutral to slightly alkaline pH is recommended to minimize degradation. While specific kinetic data for this compound is limited, studies on similar molecules like Coenzyme A suggest that acidic conditions significantly increase the rate of hydrolysis.
Q4: Can the choice of buffer impact the stability of my this compound solution?
A4: Yes, the choice of buffer can significantly impact the stability of this compound. It is advisable to use buffers that have a pKa in the neutral to slightly alkaline range and are known to have minimal interaction with divalent metal ions. Buffers such as Tris-HCl or HEPES are generally suitable. Phosphate buffers should be used with caution as they can participate in enzymatic reactions and may not be ideal for all experimental setups.
Q5: Are there any additives I can use to improve the stability of this compound in my experiments?
A5: The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can significantly improve the stability of this compound in solution. Divalent metal cations (e.g., Mg²⁺, Ca²⁺) can catalyze the hydrolysis of the pyrophosphate bond. EDTA effectively sequesters these metal ions, thereby inhibiting this degradation pathway. A final concentration of 1-5 mM EDTA is typically sufficient for this purpose.
Troubleshooting Guides
Problem 1: I am observing a progressive loss of this compound activity in my enzymatic assay.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Use high-purity reagents: Ensure all buffer components and other reagents are of molecular biology grade and free from nuclease and phosphatase contamination. 2. Incorporate a phosphatase inhibitor: Consider adding a general phosphatase inhibitor cocktail to your reaction mixture if compatible with your assay. 3. Maintain aseptic technique: Use sterile, disposable labware to minimize microbial contamination, which can be a source of degrading enzymes. |
| Chemical Instability | 1. Optimize pH: Prepare your solutions in a buffer with a pH between 7.0 and 8.0. 2. Add a chelating agent: Include 1-5 mM EDTA in your buffers and reaction mixtures to chelate divalent metal cations. 3. Control Temperature: Perform experiments at the lowest practical temperature to slow down the rate of chemical hydrolysis. |
| Incorrect Storage | 1. Aliquot and freeze: Store this compound solutions in small, single-use aliquots at -80°C. 2. Avoid freeze-thaw cycles: Thaw aliquots on ice immediately before use and discard any unused portion. |
Problem 2: I see multiple peaks when analyzing my this compound sample by HPLC, suggesting degradation.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Pyrophosphate Bond | 1. Analyze sample preparation: Review your sample preparation protocol. Ensure that the pH is maintained in the neutral to slightly alkaline range and that exposure to elevated temperatures is minimized. 2. Check for metal ion contamination: Use metal-free water and high-purity reagents. Incorporate EDTA into your sample diluent. |
| Oxidation of the Thiol Group | 1. Work under inert gas: If your application is sensitive to oxidation, consider preparing solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon). 2. Add a reducing agent (with caution): In some cases, a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to maintain the reduced state of the thiol group. However, compatibility with your downstream application must be verified. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| In Solution | -80°C | 6 months | [1] |
| In Solution | -20°C | 1 month | [1] |
Table 2: Influence of pH on the Stability of Similar Pyrophosphate-Containing Molecules (Qualitative)
| pH Range | Relative Stability | Primary Degradation Pathway |
| Acidic (pH < 6) | Low | Acid-catalyzed hydrolysis of the pyrophosphate bond |
| Neutral (pH 6-8) | High | Minimal chemical hydrolysis |
| Alkaline (pH > 8) | Moderate to High | Base-catalyzed hydrolysis can occur, but generally slower than acid hydrolysis |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH adjusted to a range of 6.0-7.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Prepare fresh mobile phases and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic degradation products. The exact gradient will need to be optimized.
-
Injection Volume: 20 µL.
4. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Divide the stock solution into aliquots for each time point and condition to be tested (e.g., different pH, temperature).
-
At each time point, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, confirmed with a fresh standard.
-
Monitor the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial time point (T=0).
Mandatory Visualization
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for improving the stability of this compound in solution.
References
Technical Support Center: Dephospho-CoA Quantification by Mass Spectrometry
Welcome to the technical support center for the quantification of Dephospho-CoA by Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic product ions of this compound in positive ion mode ESI-MS/MS?
A1: In positive electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-dephospho-CoAs exhibit a characteristic neutral loss of 427 Da, which corresponds to the 5'-phosphoadenosine diphosphate (B83284) fragment.[1][2][3] Another common fragment ion observed is m/z 428, representing the CoA moiety, although this is more prominent for acyl-CoAs.[1][3] The key distinction in fragmentation between an acyl-CoA and its dephospho counterpart is the mass difference of 80 Da in the neutral loss (507 Da for acyl-CoAs vs. 427 Da for acyl-dephospho-CoAs), reflecting the absence of the 3'-phosphate group.[1][2][3]
Q2: My this compound peak is showing poor chromatographic shape and retention on a C18 column. What can I do?
A2: this compound is a relatively hydrophilic molecule, which can lead to poor retention and peak shape on traditional C18 reversed-phase columns.[4] To improve chromatography, consider the following:
-
Mobile Phase Modifiers: Using an acidic mobile phase, for instance, with an optimal pH of 5.0, can improve peak shape.[1]
-
Alternative Column Chemistries: Explore other column types, such as those with polar end-capping or embedded polar groups, which are designed to provide better retention for polar analytes.
-
Ion-Pairing Chromatography: While effective for retention, be aware that ion-pairing agents can cause significant ion suppression in the mass spectrometer.[5] If you use this approach, extensive cleaning of the MS source will be required.
Q3: I am observing low signal intensity and high variability in my this compound measurements. What could be the cause?
A3: Low and variable signal intensity for this compound can often be attributed to ion suppression, a common matrix effect in LC-MS analysis.[5][6][7] This occurs when co-eluting compounds from the sample matrix, such as salts, proteins, and phospholipids (B1166683), interfere with the ionization of the target analyte in the MS source.[5][8] To mitigate this, consider the following:
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[6][9]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions where matrix components, particularly phospholipids, typically elute.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to correct for signal variability caused by ion suppression.
Q4: How can I ensure the stability of this compound during sample preparation?
A4: The stability of metabolites during sample preparation is crucial for accurate quantification.[10][11] this compound can be susceptible to enzymatic degradation. To ensure its stability:
-
Rapid Quenching of Metabolism: Freeze tissues immediately in liquid nitrogen upon collection.[1]
-
Work at Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity.[10]
-
Use of Extraction Buffers that Denature Proteins: Employ extraction solutions containing organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and inactivate enzymes.[1] An acidic extraction buffer can also aid in this.[1]
-
Avoid Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of metabolites.[10][11]
Troubleshooting Guides
Issue 1: Difficulty in Distinguishing this compound from other CoA Species
Symptoms:
-
Overlapping chromatographic peaks.
-
Inability to confirm the identity of the this compound peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution with Isobaric Compounds | Optimize the LC gradient to improve the separation of this compound from other CoA species. Acyl-dephospho-CoAs typically elute 1-2 minutes after their corresponding acyl-CoAs due to being less polar.[1] |
| Incorrect MS/MS Transition | Confirm the precursor and product ion m/z values for this compound. Use a Multiple Reaction Monitoring (MRM) method with a mass difference of 427 between the precursor (Q1) and product (Q3) ions.[1][2] |
| Lack of Authentic Standard | If possible, analyze a commercially available this compound standard to confirm its retention time and fragmentation pattern under your experimental conditions. |
Issue 2: Poor Sensitivity and High Background Noise
Symptoms:
-
Low signal-to-noise ratio for the this compound peak.
-
High baseline in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | Clean the mass spectrometer's ion source, including the probe and curtain plate. Flush the LC system to remove any contaminants. |
| Inefficient Ionization | Optimize the ESI source parameters, such as spray voltage, gas flows, and temperature, to maximize the signal for this compound. |
| Matrix Effects | As mentioned in the FAQs, enhance sample cleanup to remove interfering compounds.[5][6][7] Consider techniques specifically designed for phospholipid removal.[9] |
| Suboptimal Mobile Phase | Ensure the mobile phase composition is compatible with good ionization. For example, using ammonium (B1175870) formate (B1220265) as a buffer can be effective.[1] |
Experimental Protocols & Data
Table 1: Example MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 688.1 | 261.1 | Based on a neutral loss of 427. |
| Acetyl-dephospho-CoA | 730.1 | 303.1 | Based on a neutral loss of 427. |
| Free CoA | 768.1 | 261.1 | Based on a neutral loss of 507. |
| Acetyl-CoA | 810.1 | 303.1 | Based on a neutral loss of 507. |
Note: These are example transitions and should be optimized on your specific instrument.
Protocol: Sample Preparation for this compound Analysis from Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Homogenization: Weigh approximately 250 mg of powdered, frozen tissue. Add an appropriate internal standard. Homogenize the tissue for 1 minute in 4 ml of a cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).
-
Purification: Centrifuge the homogenate to pellet proteins and other debris. Purify the supernatant using a solid-phase extraction (SPE) cartridge, such as a 2-(2-pyridyl)ethyl silica (B1680970) gel cartridge, to enrich for CoA species.
-
Elution and Drying: Elute the CoA species from the SPE cartridge and dry the eluate, for example, under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in an appropriate volume of a suitable solvent (e.g., Milli-Q water) for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting low signal intensity.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 10. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Dephospho-CoA from CoA
Welcome to the technical support center for the HPLC separation of Dephospho-CoA and Coenzyme A (CoA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the chromatographic analysis of these critical biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and CoA?
A1: The primary challenge stems from the structural similarity of the two molecules. Both are large, polar, and anionic, which can lead to poor retention on traditional reversed-phase columns and co-elution. Achieving baseline separation requires careful optimization of the mobile phase and stationary phase chemistry. Ion-pair reversed-phase HPLC is a common and effective technique used to enhance the retention and resolution of these compounds.[1]
Q2: Why are my this compound and CoA peaks tailing?
A2: Peak tailing for these compounds is often caused by secondary interactions between the negatively charged phosphate (B84403) groups and residual silanol (B1196071) groups on the silica-based stationary phase.[1] This can be addressed by adjusting the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH) or by using an ion-pairing agent to mask the charges on the analytes.[1] Increasing the buffer concentration in the mobile phase can also help to minimize these secondary interactions.[1]
Q3: How can I improve the resolution between my this compound and CoA peaks?
A3: To improve the resolution between this compound and CoA, you can try the following:
-
Optimize the mobile phase: Adjusting the pH, the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration, or the ion-pairing agent concentration can significantly impact selectivity.[1]
-
Use a shallower gradient: A less steep gradient can increase the separation time between closely eluting peaks.[1]
-
Lower the flow rate: This generally increases the efficiency of the separation, leading to better resolution, although it will also increase the run time.[1]
-
Select an appropriate column: A high-efficiency column with a smaller particle size (e.g., sub-2 µm) can improve resolution.[2][3]
-
Adjust the column temperature: Changing the temperature can alter the selectivity of the separation.[2][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the HPLC separation of this compound and CoA.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution | Inappropriate mobile phase pH or buffer concentration. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. Increase the buffer concentration to mask secondary interactions. |
| Incorrect concentration of the ion-pairing agent. | Optimize the concentration of the ion-pairing agent; too little may not be effective, while too much can cause other issues. | |
| The gradient is too steep. | Employ a shallower gradient to increase the separation window between the two peaks. | |
| Low column efficiency. | Use a longer column or a column with a smaller particle size. Ensure the column is not degraded.[2][3] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base to the mobile phase in low concentrations or use a well-end-capped column. |
| Column overload. | Reduce the sample concentration or the injection volume.[5][6] | |
| Dead volume in the HPLC system. | Use shorter tubing with a smaller internal diameter between the column and the detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Decrease the injection volume or the sample concentration.[5] | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[2] | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
Experimental Protocols
Here are two examples of experimental protocols for the separation of this compound and CoA.
Method 1: Isocratic Elution
This method was used to successfully separate this compound and CoA along with other CoA derivatives.[7][8]
| Parameter | Condition |
| Column | Kinetex C18 (100 x 4.60 mm, 2.6 µm particle size, 100 Å pore size) |
| Mobile Phase | 150 mM NaH₂PO₄ and 9% methanol |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Retention Time (CoA) | ~5.06 min |
| Retention Time (this compound) | ~10.7 min |
Method 2: Isocratic Elution for Simultaneous Determination
This method is suitable for the simultaneous determination of CoA, this compound, and Acetyl-CoA in tissues.[9]
| Parameter | Condition |
| Column | Tosoh TSK-GEL ODS-100 V (250×4.6mm i.d., 5μm particle size)[9] |
| Mobile Phase | 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH adjusted to 4.6 with H₃PO₄)-acetonitrile (94:6, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 259 nm[9] |
| Limit of Detection | 10 pmol for both CoA and this compound[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Acetyl CoA Levels during the Early Embryonic Development of Xenopus laevis | PLOS One [journals.plos.org]
- 9. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in enzymatic synthesis of Dephospho-CoA
Technical Support Center: Enzymatic Synthesis of Dephospho-CoA
Welcome to the technical support center for the enzymatic synthesis of this compound (dCoA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide standardized protocols for reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during the enzymatic synthesis of dCoA.
Q1: My final yield of this compound is very low or non-existent. What are the most common causes?
Low yield is a frequent issue that can typically be traced back to one of three areas: the activity of the enzymes, the quality of the substrates and cofactors, or sub-optimal reaction conditions. A systematic approach is the best way to identify the root cause.
Key areas to investigate:
-
Enzyme Inactivity: The enzymes used, primarily Pantothenate Kinase (PanK) and Phosphopantetheine Adenylyltransferase (PPAT), may be inactive or have low specific activity due to improper storage, repeated freeze-thaw cycles, or denaturation.
-
Substrate Degradation: Key substrates like ATP are prone to hydrolysis. Pantothenate can also degrade, especially in acidic or alkaline solutions.[1] Using fresh, high-quality substrates is critical.
-
Sub-optimal Reaction Conditions: Each enzyme has an optimal pH, temperature, and buffer composition. Deviations from these optimal conditions can significantly decrease reaction rates and overall yield.
-
Cofactor Issues: Magnesium ions (Mg²⁺) are an essential cofactor for kinase activity. Insufficient concentration can be a limiting factor.[2][3]
-
Feedback Inhibition: Pantothenate Kinase is the rate-limiting step in this pathway and is subject to potent feedback inhibition by the final product, Coenzyme A (CoA), and its thioesters (e.g., acetyl-CoA).[4][5][6] If your one-pot synthesis is designed to produce CoA and not stop at dCoA, this is a very likely cause for low yields.
Q2: How can I confirm that my enzymes are active?
You should perform an individual activity assay for each enzyme in the pathway before setting up the coupled, one-pot synthesis. This will confirm their viability and specific activity.
-
Pantothenate Kinase (PanK) Activity: The activity of PanK can be measured by monitoring the consumption of ATP or the formation of ADP. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[3] (See Protocol 2 for a detailed methodology).
-
Phosphopantetheine Adenylyltransferase (PPAT) Activity: Similarly, the activity of PPAT can be assayed by monitoring substrate consumption or product formation, typically via HPLC analysis.
Q3: The reaction starts but seems to stop prematurely, well before all the substrate is consumed. What could be the problem?
This issue, often referred to as reaction stalling, points towards several potential causes:
-
ATP Depletion: The synthesis of one molecule of dCoA consumes two molecules of ATP. If the initial ATP concentration is limiting, the reaction will halt once it is depleted. This is a major challenge in coupled enzymatic reactions.[7]
-
Solution: Consider implementing an ATP regeneration system. Common systems include using acetate (B1210297) kinase with acetyl phosphate (B84403) or pyruvate (B1213749) kinase with phosphoenolpyruvate.[8][9] This maintains a constant supply of ATP throughout the reaction.
-
-
Product Inhibition: As mentioned, if the reaction proceeds even slightly past dCoA to form CoA, feedback inhibition on PanK can stop the entire pathway.[10][11]
-
Solution: Ensure that the final enzyme in the full CoA pathway, this compound Kinase (DPCK), is not present if dCoA is your desired product. Monitor the reaction by HPLC to check for the unwanted formation of CoA.
-
-
Enzyme Instability: One of the enzymes may not be stable under the reaction conditions for the required duration.
-
Solution: Perform a time-course stability test for each enzyme under your reaction conditions. If an enzyme is found to be unstable, you may need to add a stabilizing agent (e.g., glycerol) or add fresh enzyme part-way through the reaction.
-
-
pH Shift: The enzymatic reactions can cause a shift in the pH of the buffer, moving it away from the optimal range. The hydrolysis of ATP, for instance, releases protons.
-
Solution: Use a buffer with sufficient buffering capacity for the reaction scale. Monitor the pH of the reaction over time and adjust if necessary.
-
Q4: I am using a one-pot synthesis method. How can I optimize it for higher yield?
One-pot syntheses are efficient but can be complex to optimize due to the differing requirements of each enzyme.[12][13][14]
-
Enzyme Stoichiometry: The relative amounts of PanK and PPAT can be critical. Since PanK is the rate-limiting step, ensure its concentration is not limiting. Experiment with different ratios of the enzymes to find the optimal balance.
-
Unified Reaction Buffer: Find a buffer composition (pH, salt concentration) that provides reasonable activity for all enzymes in the cascade. A common starting point is a Tris-HCl or HEPES buffer at pH 7.5.
-
Temperature: While individual enzymes may have different optimal temperatures, a compromise must be made for a one-pot reaction. 37°C is a widely used temperature for enzymes from mesophilic organisms like E. coli.[15]
-
Substrate Concentrations: Ensure that the initial substrate, pantothenate (or pantethine), is not limiting and that ATP is in sufficient excess or is being regenerated.
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for enzymatic reactions can vary significantly depending on the source of the enzymes. The following table summarizes typical ranges found in the literature to guide optimization.
| Parameter | Pantothenate Kinase (PanK) | Phosphopantetheine Adenylyltransferase (PPAT) | General Recommendation for One-Pot Synthesis |
| pH Range | 6.0 - 8.0[2][10] | 7.0 - 8.5 | 7.5 (Tris-HCl or HEPES) |
| Temperature Range | 25°C - 50°C (mesophilic)[3] | 30°C - 40°C | 37°C |
| Mg²⁺ Concentration | 5 - 20 mM[2][3] | 5 - 15 mM | 10 - 15 mM |
| Kₘ for Pantothenate | ~10 - 50 µM | N/A | Start with 0.5 - 1 mM Pantothenate |
| Kₘ for ATP | ~100 - 500 µM[2] | ~50 - 200 µM | Start with 5 - 10 mM ATP (or use regeneration) |
| Common Inhibitors | CoA, Acetyl-CoA, Malonyl-CoA[4][10] | Product (dCoA) at high concentrations | Monitor product formation to avoid inhibition |
Visualizations
Enzymatic Synthesis Pathway of this compound
The synthesis of this compound from pantothenate is a two-step enzymatic cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 5. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One-pot Multi-enzyme Cascade Synthesis of Bifunctional Compounds from Vegetable Oils - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. Optimizing Protein Production in the One-Pot PURE System: Insights into Reaction Composition and Expression Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Preventing degradation of Dephospho-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Dephospho-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to both enzymatic and chemical degradation. The primary drivers of degradation are:
-
Enzymatic Degradation: Endogenous phosphatases and Nudix hydrolases present in the biological sample can rapidly degrade this compound.[1][2] Lysosomal acid phosphatases can dephosphorylate CoA to this compound, and other hydrolases can cleave the pyrophosphate bond.[1][2]
-
Chemical Instability: As a phosphoanhydride, this compound is prone to hydrolysis, which is accelerated by suboptimal pH (either too high or too low) and elevated temperatures.
Q2: What is the optimal pH for maintaining this compound stability?
A2: this compound is most stable in a slightly acidic to neutral pH range. During sample processing, particularly after acid-based deproteinization, it is crucial to neutralize the extract to a pH between 6.0 and 8.0.[3]
Q3: How critical is temperature for preventing this compound degradation?
A3: Maintaining low temperatures is essential for preserving the integrity of this compound. Samples should be flash-frozen in liquid nitrogen immediately after collection and kept on ice (0-4°C) throughout the entire sample preparation process to minimize both enzymatic activity and chemical hydrolysis.[3][4]
Q4: Should I use phosphatase inhibitors during sample preparation?
A4: While rapid quenching and deproteinization are the most effective methods to prevent enzymatic degradation, the use of phosphatase inhibitors can provide an additional layer of protection, especially if the sample processing workflow is lengthy. However, their effectiveness can be sample-dependent, and it is crucial to ensure they do not interfere with downstream analysis.
Q5: What are the most common analytical techniques for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of this compound and other acyl-CoAs due to its high sensitivity and specificity.[5][6] High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible alternative, although it is less sensitive.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound sample preparation and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Detectable this compound | Enzymatic Degradation: Delay in quenching metabolic activity allowed endogenous enzymes to degrade the analyte. | Flash-freeze samples in liquid nitrogen immediately upon collection. Minimize the time between sample collection and homogenization/deproteinization.[3] |
| Chemical Hydrolysis: Sample pH was too high or too low during processing, or the temperature was not kept consistently low. | Carefully neutralize acid extracts to a final pH of 6.0-8.0, verifying the pH of each sample.[3] Ensure samples are kept on ice at all times. | |
| Inefficient Extraction: The chosen extraction method did not effectively lyse the cells or tissues and release this compound. | Use a robust homogenization method, such as pulverization of frozen tissue under liquid nitrogen.[3] Consider using deproteinizing agents like 5-sulfosalicylic acid (SSA) which has been shown to be effective for retaining this compound.[5] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor differences in the time taken for homogenization, neutralization, or other steps can lead to variable degradation. | Standardize every step of the protocol. Process samples in small, manageable batches to ensure consistent handling time for each replicate. |
| Incomplete Deproteinization: Residual protein, particularly enzymes, can continue to degrade this compound in some replicates. | Ensure thorough mixing of the deproteinizing agent with the sample. Allow sufficient incubation time on ice for complete protein precipitation. | |
| Interference or Poor Peak Shape in LC-MS/MS Analysis | Salt Contamination: High salt concentrations from neutralization steps (e.g., potassium perchlorate (B79767) from PCA and KOH neutralization) can interfere with ionization. | After neutralization with potassium hydroxide, ensure complete precipitation of potassium perchlorate by allowing the sample to stand on ice and then centrifuging at high speed (e.g., 16,000 x g) at 4°C.[3] |
| Matrix Effects: Other molecules in the sample extract are co-eluting with this compound and affecting its ionization. | Optimize the chromatographic separation to resolve this compound from interfering compounds. The use of an internal standard is highly recommended to correct for matrix effects. |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction of this compound from Tissues or Cells
This protocol is designed for the rapid quenching of metabolic activity and extraction of this compound while minimizing degradation.
Materials:
-
Liquid nitrogen
-
Cold 1 M Perchloric Acid (PCA)
-
Cold 3 M Potassium Hydroxide (KOH) with 0.5 M MOPS
-
Ice
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Sample Collection and Quenching: Immediately flash-freeze the tissue or cell pellet in liquid nitrogen.
-
Homogenization and Deproteinization:
-
For tissues, pulverize the frozen sample into a fine powder under liquid nitrogen.
-
Weigh the frozen powder or cell pellet and add 2 µL of cold 1 M PCA per mg of sample.[3]
-
CRITICAL: This step must be performed quickly and on ice.
-
Homogenize the sample thoroughly using a suitable homogenizer.
-
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization:
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Slowly add cold 3 M KOH with 0.5 M MOPS to the supernatant to neutralize it to a pH of 6.0-7.0. The volume of KOH needed will be approximately one-third of the PCA volume used.
-
Place the tube on ice for at least 5 minutes to allow for the complete precipitation of potassium perchlorate (KClO₄).[3]
-
-
Final Centrifugation and pH Check:
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the KClO₄ precipitate.[3]
-
Carefully transfer the neutralized supernatant to a new, clean tube.
-
Verify the pH of the final extract.
-
-
Storage: Store the final extract at -80°C until analysis.[8]
Protocol 2: 5-Sulfosalicylic Acid (SSA) Extraction
This method avoids the need for a separate neutralization step that can introduce high salt concentrations.
Materials:
-
Liquid nitrogen
-
Cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Ice
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Sample Collection and Quenching: Immediately flash-freeze the tissue or cell pellet in liquid nitrogen.
-
Homogenization and Deproteinization:
-
Homogenize the frozen sample in cold 2.5% SSA.
-
-
Protein Precipitation: Incubate the homogenate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for direct LC-MS/MS analysis or storage at -80°C.[5]
Visualizations
This compound Degradation Pathways
Caption: Key enzymatic and chemical degradation pathways of this compound.
Recommended Experimental Workflow for this compound Sample Preparation
Caption: A generalized workflow for robust this compound sample preparation.
References
- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
How to resolve co-elution of Dephospho-CoA with other metabolites?
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during metabolomics experiments.
Topic: Resolving Co-elution of Dephospho-CoA
This guide addresses the analytical challenge of this compound co-eluting with other metabolites, a common issue for researchers in metabolic studies and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: Dephospho-Coenzyme A (this compound) is a crucial intermediate in the biosynthesis of Coenzyme A (CoA).[1] The separation of this compound can be challenging due to its polar nature and the presence of structurally similar and isobaric compounds in biological extracts. Its hydrophilic character can lead to poor retention on traditional reversed-phase chromatography columns under certain conditions, causing it to co-elute with other polar metabolites in the solvent front.
Q2: What are the common analytical techniques used for this compound analysis?
A2: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred due to its superior sensitivity and selectivity, which is critical for distinguishing this compound from other co-eluting compounds.[1][3]
Q3: How can I confirm that I have a co-elution problem?
A3: Suspect co-elution if you observe misshapen or asymmetrical peaks, such as shoulders or broader-than-expected peaks.[4] If using a Diode Array Detector (DAD) with HPLC, you can check for peak purity by examining the UV spectra across the peak; inconsistent spectra suggest co-elution.[4] With mass spectrometry, you can analyze the mass spectra across the chromatographic peak. A shift in the ion profiles indicates the presence of multiple, co-eluting compounds.[4]
Q4: Can this compound be formed during the analysis itself?
A4: Yes, it has been reported that this compound can form in the electrospray ionization (ESI) source of a mass spectrometer from other acyl-CoAs like acetyl-CoA and propionyl-CoA.[1] This in-source fragmentation can be mistaken for poor chromatographic separation. It is therefore crucial to ensure chromatographic separation of these species before they enter the mass spectrometer to avoid erroneous quantification of this compound.[1]
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other metabolites.
Logical Workflow for Troubleshooting Co-elution
Caption: A systematic workflow for identifying and resolving co-elution issues.
Step 1: Optimize Sample Preparation
Proper sample preparation is crucial for removing interfering substances and improving the recovery of this compound.
-
Problem: Loss of hydrophilic this compound during sample cleanup.
-
Solution: Avoid Solid Phase Extraction (SPE) methods that are designed for more hydrophobic molecules, as they may not efficiently retain this compound.[1]
-
Recommended Protocol: Use a protein precipitation method with 5-sulfosalicylic acid (SSA). This method has been shown to effectively deproteinize samples while retaining hydrophilic CoA precursors like this compound.[1]
Step 2: Optimize Chromatographic Conditions
Adjusting the chromatography can physically separate this compound from interfering metabolites.
-
Column Selection: Reversed-phase C18 columns are widely used and effective for separating CoA derivatives.[1][2][5][6][7]
-
Mobile Phase and Gradient: The composition of the mobile phase is a critical factor.
-
Ion-Pairing Free Methods: To avoid issues associated with ion-pairing reagents, methods using buffers like ammonium (B1175870) acetate (B1210297) have been developed.[8]
-
Phosphate (B84403) Buffers: A common approach involves using a sodium phosphate and sodium acetate buffer at a slightly acidic pH (e.g., 4.6) with a small percentage of an organic modifier like acetonitrile (B52724).[7]
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly improve the resolution of early-eluting polar compounds like this compound.
-
Step 3: Optimize Mass Spectrometry Detection
If chromatographic separation is still challenging, optimizing the MS detection can provide the necessary specificity.
-
Use Tandem Mass Spectrometry (MS/MS): Employ Multiple Reaction Monitoring (MRM) for quantification. By selecting a specific precursor ion for this compound and one or more of its unique fragment ions, you can selectively detect it even if it co-elutes with other compounds that have the same mass (isobars).
-
MRM Transitions: A method has been described for quantitatively scanning for acyl-dephospho-CoAs using the mass difference of 427 between the precursor (Q1) and product (Q3) ions.[9][10]
Experimental Protocols and Data
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method developed for the simultaneous measurement of short-chain acyl-CoAs and CoA biosynthetic precursors.[1]
-
Extraction: For cultured cells or tissue samples, add ice-cold extraction solution (e.g., 2.5% SSA).
-
Homogenization: Thoroughly homogenize the sample on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Analysis: The supernatant can be directly injected for LC-MS/MS analysis, obviating the need for a solid-phase extraction step.[1]
Protocol 2: HPLC Method for Separation of CoA Derivatives
This method was developed for the simultaneous determination of CoA, this compound, and Acetyl-CoA.[7]
-
Column: Tosoh TSK-GEL ODS-100 V (250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH adjusted to 4.6 with H₃PO₄) mixed with acetonitrile in a 94:6 (v/v) ratio.[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection: UV at 259 nm.[7]
-
Limit of Detection: 10 pmol for this compound.[7]
Quantitative Data: Retention Times of CoA Derivatives
The following table summarizes the retention times for this compound and related metabolites from a published LC-MS/MS method, demonstrating successful separation.
| Compound | Retention Time (minutes)[1] |
| Pantothenate | 2.1 |
| This compound | 3.0 |
| Free CoA | 3.5 |
| Acetyl-CoA | 8.8 |
| Propionyl-CoA | 10.5 |
| Succinyl-CoA | 4.3 |
| Isovaleryl-CoA | 12.8 |
| Crotonoyl-CoA (IS) | 11.4 |
| Chromatographic conditions: Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm UHPLC C18 column with a reverse-phase gradient.[1] |
Signaling Pathway Visualization
Coenzyme A Biosynthesis Pathway
Caption: Simplified overview of the Coenzyme A biosynthesis pathway highlighting this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the sensitivity of Dephospho-CoA detection
Welcome to the Technical Support Center for Dephospho-Coenzyme A (Dephospho-CoA) detection. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the sensitive detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting this compound?
A1: The primary methods for sensitive this compound detection are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, particularly radiochemical assays. LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, allowing for precise quantification in complex biological matrices.[1] Enzymatic assays, which can be colorimetric, fluorescent, or radiolabeled, offer alternatives that can also achieve high sensitivity, with radiochemical methods reaching sub-picomole detection levels.[2][3]
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: To enhance the sensitivity of your LC-MS/MS method, consider the following strategies:
-
Optimize Ionization Mode: Utilize positive ion mode electrospray ionization (ESI), as this compound and other CoA derivatives are more efficiently ionized under these conditions.[1]
-
Use Ion-Pairing Reagents: Incorporating an ion-pairing reagent in your mobile phase can improve the retention and peak shape of polar analytes like this compound on reverse-phase columns.[1]
-
Fine-Tune MS/MS Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions, ensuring you are using the correct precursor and product ions for this compound. The neutral loss of 427 Da is a characteristic fragmentation pattern.[4] Fine-tuning parameters like collision energy and source settings is also crucial.
-
Improve Sample Preparation: An efficient extraction and sample cleanup procedure is vital. Using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by solid-phase extraction (SPE), thus preventing the loss of hydrophilic compounds like this compound.[1]
Q3: What are the expected MRM transitions for this compound in LC-MS/MS?
A3: For this compound, the parent ion (precursor ion) in positive mode ESI is typically m/z 688. The daughter ions (product ions) are generated by fragmentation. A common and specific transition involves the neutral loss of the 427 Da moiety, resulting in a product ion. Another characteristic fragment corresponds to 5'-phospho-adenosine at m/z 348. The specific transitions should be empirically determined and optimized on your instrument.[4][5]
Q4: Can derivatization improve the detection of this compound?
A4: Yes, chemical derivatization of the thiol group in this compound can enhance detection sensitivity, particularly for fluorescence or UV-based detection methods. However, for LC-MS/MS, derivatization is less common as it adds complexity and may not be necessary given the inherent sensitivity of modern mass spectrometers. If considering derivatization, it is crucial to ensure that the reaction conditions do not lead to the degradation of the this compound molecule.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound detection experiments.
Issue 1: Low or No this compound Signal in LC-MS/MS
| Possible Cause | Solution |
| Inefficient Extraction | This compound is a hydrophilic molecule. Ensure your extraction protocol is optimized for polar analytes. Extraction with 5-sulfosalicylic acid (SSA) has been shown to be effective and avoids the need for solid-phase extraction (SPE), which can lead to the loss of this compound.[1] |
| Sample Degradation | This compound is susceptible to enzymatic degradation and hydrolysis. Process samples quickly on ice and store them at -80°C. Use of a deproteinizing agent like SSA or trichloroacetic acid (TCA) early in the workflow can help to quench enzymatic activity.[1][2] |
| Suboptimal MS Settings | Ensure you are using the correct MRM transitions for this compound (e.g., monitoring for the neutral loss of 427 Da).[4] Optimize source parameters, including capillary voltage and gas flows, for positive ion mode.[1] |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve sample cleanup using techniques like SPE if necessary, or optimize your chromatography to separate this compound from interfering matrix components.[6][7] |
Issue 2: Poor Chromatographic Peak Shape (Broad or Tailing Peaks)
| Possible Cause | Solution |
| Poor Retention on Reverse-Phase Column | This compound is polar and may have poor retention on standard C18 columns. Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) into your mobile phase to improve retention and peak shape.[1] |
| Secondary Interactions with Column | The phosphate (B84403) groups on this compound can have secondary interactions with the stationary phase. Ensure the pH of your mobile phase is controlled to minimize these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume. |
Quantitative Data Summary
The sensitivity of this compound detection methods can vary. The following table provides a comparison of reported limits of detection (LOD) and limits of quantification (LOQ).
| Method | Analyte | LOD | LOQ | Reference |
| LC-MS/MS | This compound | 0.05 pmol | 0.1 pmol | [1] |
| LC-MS/MS | Acyl-dephospho-CoAs | 2 to 133 nM | Not Specified | [4][5][8] |
| Radiochemical Enzymatic Assay | CoA and its thioesters | Sub-picomole levels | Not Specified | [3] |
| HPLC with UV Detection | This compound | ~10 pmol | Not Specified | [9] |
Experimental Protocols
1. LC-MS/MS Quantification of this compound
This protocol is adapted from a method designed for the simultaneous analysis of CoA intermediates and short-chain acyl-CoAs.[1]
-
Sample Preparation (Deproteinization):
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell pellet.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex for 5 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 0.1% HFBA).
-
Mobile Phase B: Acetonitrile with the same concentration of ion-pairing agent.
-
Gradient: A suitable gradient to separate this compound from other metabolites.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 688 -> Product ion (Q3) corresponding to neutral loss of 427 Da or the m/z 348 fragment. These should be optimized on your specific instrument.
-
-
2. Sensitive Radiochemical Assay for CoA and its Thioesters
This protocol is based on the enzymatic conversion of dephosphorylated CoA species to radiolabeled CoA by this compound kinase.[2][3][10]
-
Dephosphorylation of CoA species:
-
Incubate the biological extract with shrimp alkaline phosphatase (SAP) in an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 8.5) to convert all CoA species to their dephospho forms.
-
Remove the phosphatase by ultrafiltration.
-
-
Radiolabeling Reaction:
-
Incubate the dephosphorylated sample with this compound kinase (DPCK) and [γ-³³P]ATP. This will specifically label the this compound species.
-
-
Separation and Quantification:
-
Separate the resulting ³³P-labeled CoA compounds by reverse-phase HPLC.
-
Quantify the amount of radioactivity in the CoA peak using scintillation counting.
-
Visualizations
Caption: The Coenzyme A biosynthesis pathway, highlighting the final step catalyzed by this compound kinase (DPCK).
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: A troubleshooting flowchart for addressing low signal intensity in this compound LC-MS/MS analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound kinase provides a rapid and sensitive radiochemical assay for coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of Dephospho-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Dephospho-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other endogenous molecules in biological samples).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] Given that this compound is a relatively hydrophilic molecule, it can be particularly susceptible to matrix effects in complex biological samples.[3]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike: This is a quantitative method that compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[1] The matrix effect can be calculated as a percentage to quantify the extent of ion suppression or enhancement.[3]
Q3: What is the most effective way to compensate for matrix effects in this compound analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS for this compound would be a molecule with the same chemical structure but with some atoms replaced by their heavy isotopes (e.g., 13C, 15N). This standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal. While commercially available SIL-IS for this compound may be limited, methods exist for their biosynthetic generation.[4][5][6]
Q4: Can sample dilution be used to mitigate matrix effects for this compound?
A4: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components. However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may not be a suitable option.
Troubleshooting Guide
Issue: Poor sensitivity and inconsistent results for this compound in biological samples.
This is a common problem associated with matrix effects, particularly ion suppression. The following troubleshooting steps and experimental protocols can help address this issue.
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A logical workflow for diagnosing and mitigating matrix effects in LC-MS/MS analysis.
Quantitative Data Summary
The impact of the sample matrix on the analysis of this compound and related analytes can be significant. The following table summarizes the matrix effect observed for these compounds when extracted from HEK 293FT cells using a 2.5% sulfosalicylic acid (SSA) extraction method. The matrix effect is presented as the percentage ratio of the analyte's peak area when spiked into the matrix versus its peak area in the extraction solution alone.
| Analyte | Matrix Effect (%) | Ionization Impact |
| Pantothenate | 92.3 ± 2.1 | ~8% Suppression |
| This compound | 84.5 ± 2.5 | ~15% Suppression |
| Coenzyme A | 91.8 ± 2.8 | ~8% Suppression |
| Acetyl-CoA | 93.5 ± 3.1 | ~6% Suppression |
| Propionyl-CoA | 95.2 ± 2.9 | ~5% Suppression |
| Malonyl-CoA | 90.7 ± 4.5 | ~9% Suppression |
| Isovaleryl-CoA | 94.1 ± 3.3 | ~6% Suppression |
Data adapted from a study on a single sample preparation and LC-MS/MS method for CoA biosynthetic intermediates and short-chain acyl CoAs. The data indicates that even with an optimized extraction method, this compound experienced a notable ion suppression of approximately 15%.[3]
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Biological Tissues
This protocol is adapted from a method for the extraction of acyl-CoAs, including this compound, from tissue samples.[7]
-
Tissue Homogenization:
-
Weigh approximately 250 mg of powdered, frozen tissue.
-
If available, spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Homogenize the tissue in an appropriate extraction buffer.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., silica-based) by passing 3 mL of methanol, followed by 3 mL of equilibration buffer.
-
Load the tissue homogenate onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer to remove interfering compounds.
-
Elute the acyl-CoAs, including this compound, using a series of elution solvents with increasing organic content:
-
Elution 1: 3 mL of a 1:1 mixture of 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3) and methanol.
-
Elution 2: 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.
-
Elution 3: 3 mL of 100% methanol.
-
-
-
Sample Concentration and Reconstitution:
-
Combine the collected elution fractions.
-
Dry the combined eluent under a stream of nitrogen gas.
-
Store the dried extract at -80°C until analysis.
-
Prior to LC-MS/MS analysis, reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0).[7]
-
Protocol 2: Alternative Sample Preparation using Sulfosalicylic Acid (SSA)
This protocol is a simpler alternative that avoids solid-phase extraction and has been shown to be effective for this compound.[3]
-
Deproteinization and Extraction:
-
For cell samples, rapidly aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) to the cells or tissue homogenate.
-
Scrape the cells (if applicable) and collect the lysate.
-
Vortex the mixture vigorously.
-
-
Centrifugation:
-
Centrifuge the lysate at a high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains this compound and other metabolites.
-
The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.
-
Signaling Pathway and Workflow Diagrams
Coenzyme A Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5).
Caption: The biosynthetic pathway of Coenzyme A, highlighting the role of this compound.
Experimental Workflow: Post-Extraction Spike Method
This diagram illustrates the steps involved in the post-extraction spike method to quantify matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of enzymatic assays for Dephospho-CoA to reduce background
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their enzymatic assays for Dephospho-CoA kinase (DPCK), with a focus on reducing background and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic assay formats for measuring this compound Kinase (DPCK) activity?
A1: The most common formats for measuring DPCK activity are coupled-enzyme assays, which can be spectrophotometric or fluorescence-based, and radiochemical assays.
-
Coupled-Enzyme Assays: These assays measure the production of ADP, a product of the DPCK reaction. In a typical setup, the ADP produced is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then used by lactate (B86563) dehydrogenase to oxidize NADH to NAD+. This oxidation of NADH results in a decrease in absorbance at 340 nm.[1][2] Alternatively, fluorescence-based coupled assays can be used for higher sensitivity, particularly in high-throughput screening (HTS) formats.[3][4]
-
Radiochemical Assays: These assays involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP). The radiolabeled phosphate (B84403) is transferred to this compound by DPCK, and the resulting radioactive CoA is separated and quantified.[1] This method is highly sensitive and specific.
Q2: What are the primary sources of high background in a DPCK assay?
A2: High background in a DPCK assay can stem from several sources:
-
Contaminating ATPase/Kinase Activity: The presence of contaminating ATPases or other kinases in the DPCK enzyme preparation can lead to the consumption of ATP and production of ADP, independent of DPCK activity.[5]
-
Substrate Instability: this compound or ATP may be unstable under certain assay conditions, leading to non-enzymatic degradation and the generation of a background signal.
-
Non-Specific Binding: In plate-based assays, assay components or small molecule inhibitors can bind non-specifically to the plate, contributing to the background.[5]
-
Interference with Detection System: In coupled-enzyme assays, compounds being screened can interfere with the activity of the coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase) or the detection signal itself (e.g., fluorescence quenching or enhancement).[3][5]
Q3: How can I choose the optimal concentrations of this compound and ATP for my assay?
A3: The optimal concentrations of this compound and ATP should be determined empirically and are typically at or near their Michaelis-Menten constant (Km) values to ensure the reaction rate is proportional to enzyme activity. For Plasmodium falciparum DPCK, the Km values have been reported to be approximately 105.3 µM for this compound and 88.14 µM for ATP.[3] Using ATP concentrations significantly above the Km can lead to a high background signal in assays that measure ADP formation.[5][6]
Q4: Can DPCK utilize other nucleotide triphosphates besides ATP?
A4: While ATP is the preferred phosphate donor for most characterized DPCKs, some isoforms, like the one from the archaeon Thermococcus kodakarensis, can utilize other nucleotide triphosphates, with GTP being the preferred donor in this specific case.[7][8][9] It is important to consider the specific DPCK being studied.
Troubleshooting Guide for High Background in DPCK Assays
High background can mask the true signal from DPCK activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the sources of high background.
Initial Assessment: Essential Controls
Before extensive troubleshooting, ensure you are running the proper controls. These controls will help you pinpoint the source of the high background.[5][6]
| Control | Purpose | Expected Outcome | Potential Issue if Outcome is Not Met |
| Blank | Measures background from buffer and plate. | Minimal signal. | Contaminated reagents or plate-related issues. |
| No Enzyme | Identifies compound interference with detection or non-enzymatic substrate degradation. | Signal should be at background levels. | Compound interference or substrate instability. |
| No this compound | Measures ATPase activity in the enzyme preparation. | Signal should be significantly lower than the positive control. | Contaminating ATPases in the enzyme preparation. |
| Positive Control | Represents 100% DPCK activity. | Maximum signal. | Assay is not working if the signal is low. |
| Negative Control | Validates assay performance using a known inhibitor. | Signal should be at or near background levels. | Problems with inhibitor potency or assay setup. |
Troubleshooting Workflow
If your controls indicate a high background, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background in DPCK assays.
Detailed Troubleshooting Steps and Protocols
1. Issue: High Signal in "No Enzyme" Control
This suggests that the background is independent of DPCK activity and may be due to reagent contamination, substrate instability, or interference from test compounds.
-
Protocol 1: Assessing ATP Stock for ADP Contamination
-
Prepare a reaction mixture containing all assay components except the DPCK enzyme and this compound.
-
Include the coupling enzymes (pyruvate kinase and lactate dehydrogenase) and NADH.
-
Monitor the absorbance at 340 nm. A decrease in absorbance indicates the presence of contaminating ADP in the ATP stock.
-
Solution: Use a fresh, high-quality ATP stock. Consider treating the ATP stock with an ADP-removing enzyme system if contamination persists.
-
-
Protocol 2: Evaluating Compound Interference in a Coupled-Enzyme Assay
-
Set up the coupled-enzyme reaction to generate a constant rate of ADP production. This can be done by including a low, steady amount of ADP in a reaction with pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add the test compound at the desired concentration.
-
Monitor the rate of NADH oxidation (decrease in absorbance at 340 nm).
-
Analysis: An alteration in the rate compared to a vehicle control indicates that the compound interferes with the coupling enzyme system.
-
2. Issue: High Signal in "No this compound" Control
This points to contaminating ATPase activity in your DPCK enzyme preparation, which hydrolyzes ATP to ADP.
-
Protocol 3: Enzyme Titration to Optimize Signal-to-Noise
-
Perform the DPCK assay with a fixed, saturating concentration of this compound and ATP.
-
Vary the concentration of the DPCK enzyme over a range (e.g., 10-500 ng per assay).[6]
-
For each enzyme concentration, also run a "No this compound" control.
-
Analysis: Plot the signal from the complete reaction and the "No this compound" control against the enzyme concentration. The optimal concentration is the lowest amount of enzyme that provides a robust signal-to-noise ratio (Signal of complete reaction / Signal of "No this compound" control).
-
| DPCK Concentration (ng/well) | Signal (Complete Reaction, mAU/min) | Signal (No this compound, mAU/min) | Signal-to-Noise Ratio |
| 10 | 5 | 1 | 5 |
| 25 | 12 | 1.5 | 8 |
| 50 | 25 | 2 | 12.5 |
| 100 | 48 | 5 | 9.6 |
| 200 | 55 | 10 | 5.5 |
Data in the table is illustrative.
-
Solution: If the background from contaminating ATPases is high even at low DPCK concentrations, further purification of the DPCK enzyme is necessary.
Experimental Protocols
Detailed Protocol for a Coupled Spectrophotometric DPCK Assay
This protocol is adapted from standard methods for measuring kinase activity by monitoring ADP production.[1][2]
-
Prepare Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5.
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing:
-
2 mM phosphoenolpyruvate
-
0.3 mM NADH
-
5 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
100 µM ATP
-
100 µM this compound
-
-
Initiate Reaction:
-
Add the reagent mix to a microplate well.
-
Add the DPCK enzyme to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a plate reader.
-
Record data every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Visualizations
CoA Biosynthesis Pathway
Caption: The Coenzyme A (CoA) biosynthesis pathway.[3]
References
- 1. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme catalysis prior to aromatic residues: Reverse engineering of a dephospho‐CoA kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Improving Dephospho-CoA Extraction from Mitochondria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Dephospho-CoA extraction from mitochondria.
Troubleshooting Guide
Effective troubleshooting is critical for obtaining reliable and reproducible results. The following table outlines common issues encountered during the extraction of this compound from mitochondria, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Mitochondrial Isolation: Suboptimal homogenization or centrifugation speeds can lead to poor enrichment of mitochondria.[1] 2. Mitochondrial Damage: Excessive mechanical stress during homogenization or osmotic stress from inappropriate buffer composition can cause leakage of matrix content, including this compound.[2] 3. Incomplete Lysis of Mitochondria: The mitochondrial inner membrane may not be sufficiently permeabilized to release this compound. 4. Analyte Degradation: this compound can be enzymatically degraded by phosphatases or be chemically unstable under certain pH and temperature conditions.[3] | 1. Optimize Isolation Protocol: Adjust homogenization strokes and centrifugation speeds. Consider using a density gradient centrifugation for higher purity.[1][4] 2. Gentle Homogenization: Use a Dounce homogenizer with a loose, then tight-fitting pestle. Ensure all buffers are isotonic and kept on ice.[5] 3. Effective Lysis: Employ a combination of a hypotonic buffer to swell the mitochondria and a detergent (e.g., a low concentration of Triton X-100) or physical methods like sonication or freeze-thaw cycles. 4. Rapid Quenching and Extraction: Immediately quench metabolic activity post-isolation using liquid nitrogen or cold methanol (B129727).[6][7] Perform extraction at low temperatures and consider the use of phosphatase inhibitors in the lysis buffer. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in the timing of quenching, extraction, or storage can lead to differential degradation of this compound.[8] 2. Incomplete Cell/Tissue Disruption: Inconsistent homogenization will result in variable numbers of isolated mitochondria. 3. Pipetting Errors: Inaccurate pipetting of small volumes of reagents or samples. | 1. Standardize Workflow: Ensure all samples are processed identically and in a timely manner. Minimize the time between mitochondrial isolation and quenching.[8] 2. Consistent Homogenization: Standardize the number of strokes and the pressure applied during homogenization. 3. Use Calibrated Pipettes: Regularly calibrate pipettes and use appropriate sizes for the volumes being handled. |
| Contamination with Cytosolic Components | 1. Inadequate Washing of Mitochondrial Pellet: Residual cytosol can contaminate the mitochondrial fraction. 2. Cross-contamination during Lysis: If the outer mitochondrial membrane is ruptured during isolation, cytosolic components can adhere to the mitochondria. | 1. Thorough Washing: Wash the mitochondrial pellet multiple times with an appropriate isolation buffer, ensuring complete removal of the supernatant each time.[5] 2. Density Gradient Centrifugation: For highly pure mitochondria, use a Percoll or sucrose (B13894) density gradient centrifugation step.[4] |
| This compound Degradation Post-Extraction | 1. Enzymatic Activity: Residual phosphatases in the extract can degrade this compound. 2. Improper Storage: Storing extracts at inappropriate temperatures can lead to chemical degradation. | 1. Heat Inactivation/Protein Precipitation: After extraction, heat the sample to denature enzymes or use a protein precipitation method (e.g., with cold acetonitrile (B52724) or methanol).[7] 2. Optimal Storage: Store extracts at -80°C. For long-term storage, consider lyophilizing the sample. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for quenching metabolic activity in isolated mitochondria before this compound extraction?
A1: The most effective method for quenching metabolic activity is rapid cooling. This can be achieved by immediately flash-freezing the mitochondrial pellet in liquid nitrogen.[7] Alternatively, resuspending the pellet in a pre-chilled quenching solution, such as 80% methanol at -40°C, is also effective.[9] The key is to halt all enzymatic activity as quickly as possible to preserve the in vivo levels of this compound.
Q2: Which extraction solvent is best for maximizing the recovery of this compound from mitochondria?
A2: A common and effective method is liquid-liquid extraction using a biphasic system like methanol/chloroform/water.[8] For a simpler approach, extraction with a cold solution of 50-80% methanol or acetonitrile can also yield good results.[7] The choice of solvent may need to be optimized depending on the downstream analytical method (e.g., LC-MS/MS).
Q3: How can I assess the purity and integrity of my isolated mitochondria?
A3: The purity of the mitochondrial fraction can be assessed by Western blotting for marker proteins of different cellular compartments (e.g., TOM20 for mitochondria, GAPDH for cytosol, and Lamin B1 for the nucleus). The integrity of the outer mitochondrial membrane can be evaluated using a cytochrome c release assay. Functional integrity can be assessed by measuring oxygen consumption rates using an oxygen electrode or a Seahorse XF Analyzer.[10][11]
Q4: What are the expected concentrations of this compound in mitochondrial extracts?
A4: The concentration of this compound can vary significantly depending on the cell type, tissue of origin, and metabolic state. In rat liver, the concentration of this compound is approximately 0.5 nmol/g of tissue.[12] Given that a significant portion of the cell's CoA pool is in the mitochondria, the mitochondrial concentration is expected to be in the low nanomolar range per milligram of mitochondrial protein.
Q5: Can this compound be transported across the mitochondrial membranes?
A5: Yes, there is evidence for the transport of CoA and its precursors across the mitochondrial inner membrane. The solute carrier family 25, member 42 (SLC25A42) is thought to be involved in the transport of CoA and/or this compound into the mitochondrial matrix.[13] This transport is crucial for maintaining the mitochondrial CoA pool.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells by Differential Centrifugation
This protocol is adapted from standard methods for mitochondrial isolation.[4][5]
Materials:
-
Cell culture flasks of adherent or suspension cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.5. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Harvest cells (for adherent cells, use a cell scraper) and transfer to a conical tube.
-
Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of MIB.
-
Allow the cells to swell in the hypotonic buffer for 5 minutes on ice.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of the tight-fitting pestle. Avoid generating foam.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. The resulting pellet is the mitochondrial fraction.
-
Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and proceed immediately to quenching and extraction.
Protocol 2: Extraction of this compound from Isolated Mitochondria for LC-MS/MS Analysis
This protocol is a general approach for metabolite extraction.[14][15]
Materials:
-
Mitochondrial pellet (from Protocol 1)
-
Liquid nitrogen
-
Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -40°C
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Quenching: Immediately after the final wash, flash-freeze the mitochondrial pellet in liquid nitrogen.
-
Extraction: Add 200 µL of pre-chilled 80% methanol to the frozen pellet.
-
Vortex vigorously for 1 minute to resuspend the pellet and facilitate lysis.
-
Incubate the mixture on ice for 20 minutes, with vortexing every 5 minutes.
-
Protein Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and membranes.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50 µL) of an appropriate solvent for your LC-MS/MS analysis (e.g., 5% methanol in water).
-
The sample is now ready for analysis.
Visualizations
Caption: Workflow for this compound extraction from mitochondria.
Caption: Mitochondrial CoA biosynthesis and its metabolic roles.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. The leakage and destruction of CoA in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Analytical Validation of Dephospho-CoA Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Dephospho-Coenzyme A (Dephospho-CoA), a key intermediate in Coenzyme A (CoA) biosynthesis, is critical for understanding cellular metabolism and the impact of therapeutic interventions. This guide provides a comparative overview of current analytical methodologies for this compound, presenting supporting experimental data and detailed protocols to aid in the selection and validation of the most suitable method for your research needs.
Comparative Analysis of Analytical Methods
The quantification of this compound is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, specificity, and throughput. Below is a summary of performance data from published studies.
| Method | Limit of Detection (LOD) | Linearity Range | Accuracy/Recovery | Key Features | Reference |
| HPLC-UV | 10 pmol | Not specified | Not specified | Simultaneous determination of CoA, this compound, and Acetyl-CoA. | [1][2] |
| LC-MS/MS | 2 to 133 nM | Wide concentration range | 80-114% | High sensitivity and specificity; allows for the profiling of a wide range of acyl-CoAs and acyl-dephospho-CoAs. | [3][4][5] |
| Radiochemical Assay | Sub-picomole levels | Not specified | Not specified | Highly sensitive and specific for CoA and its short-chain thioesters. | [6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound is essential for a comprehensive understanding. The following diagrams illustrate a typical analytical method validation workflow and the Coenzyme A biosynthesis pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for this compound and other CoA Intermediates[5][7]
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Employ multiple reaction monitoring (MRM) for both identification and quantification of each analyte.[7]
-
For quantification, monitor the transition of the protonated molecule [M+H]+ fragmenting to [M − 507 + H]+.[7]
-
For qualitative identification, monitor the transition of [M+H]+ fragmenting to 428 m/z.[7][8]
-
-
Validation:
Simultaneous HPLC-UV Determination of CoA, this compound, and Acetyl-CoA[1][2]
-
Chromatography:
-
Detection:
-
Set the ultraviolet detector to a wavelength of 259 nm.[2]
-
-
Application:
-
This method has been successfully applied to the analysis of these coenzymes in various rat tissues, including the liver, heart, kidney, spleen, testis, large colon, and muscle.[2]
-
Radiochemical Assay for Coenzyme A and its Thioesters[6]
-
Sample Preparation:
-
Enzymatic Re-phosphorylation:
-
After removing the phosphatase, quantitatively rephosphorylate the dephosphorylated CoA metabolites using γ-labeled 33P-ATP and this compound kinase.[6]
-
-
Separation and Quantification:
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the research, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and specificity, making them suitable for detailed metabolic profiling. HPLC-UV methods provide a robust and more accessible alternative for the simultaneous quantification of this compound and related compounds. The radiochemical assay, while more complex, offers exceptional sensitivity for specific applications. Proper method validation is paramount to ensure the generation of accurate and reliable data in the study of CoA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dephospho-CoA and Acetyl-CoA Pools in Cellular Metabolism
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles, quantification, and metabolic significance of Dephospho-CoA and Acetyl-CoA.
In the intricate landscape of cellular metabolism, coenzyme A (CoA) and its derivatives are central players, facilitating a vast array of biochemical reactions. Among these, Acetyl-CoA stands out as a critical hub, integrating carbohydrate, lipid, and protein metabolism. Its lesser-known precursor, this compound, while transient, is a vital intermediate in the biosynthesis of CoA itself. This guide provides a detailed comparative analysis of the cellular pools of this compound and Acetyl-CoA, offering insights into their distinct functions, the experimental methods used to quantify them, and their interconnectedness in maintaining metabolic homeostasis.
Functional Distinctions: A Biosynthetic Intermediate Versus a Metabolic Hub
This compound and Acetyl-CoA, while structurally related, occupy fundamentally different positions in the metabolic network. This compound's primary role is that of an immediate precursor in the final step of CoA biosynthesis.[1][2][3] The enzyme this compound kinase (DPCK) catalyzes the phosphorylation of this compound to form Coenzyme A, a process essential for replenishing the cellular CoA pool.[1][2][3]
In contrast, Acetyl-CoA is a highly versatile molecule at the crossroads of catabolism and anabolism.[4][5][6] Its main function is to carry acetyl groups into the citric acid cycle for energy production.[4][5] Furthermore, Acetyl-CoA is a key building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[4][7] It also acts as an acetyl group donor for the post-translational modification of proteins, including histones, thereby playing a crucial role in epigenetic regulation.[6][7]
Comparative Overview of Cellular Pools
The cellular concentrations of this compound and Acetyl-CoA are maintained at distinct levels, reflecting their different metabolic roles. Acetyl-CoA, being a central metabolic intermediate, is typically found at significantly higher concentrations than this compound. The pool of this compound is generally small and transient, consistent with its role as a biosynthetic intermediate that is rapidly converted to CoA.
| Analyte | Typical Cellular Function | Relative Pool Size | Key Regulatory Enzyme |
| This compound | Intermediate in Coenzyme A biosynthesis | Low / Transient | This compound kinase (DPCK) |
| Acetyl-CoA | Central hub in energy metabolism and biosynthesis | High / Dynamic | Pyruvate dehydrogenase, ATP citrate (B86180) lyase |
Signaling Pathways and Metabolic Regulation
The roles of this compound and Acetyl-CoA in signaling are also distinct. Acetyl-CoA levels are a key indicator of the cell's metabolic state and directly influence signaling pathways, primarily through protein acetylation.[7][8] High levels of nucleocytosolic Acetyl-CoA are associated with a "fed" or growth state, promoting anabolic processes like lipid synthesis and histone acetylation.[7][8]
This compound is not known to have a direct signaling role. Its cellular concentration is tightly regulated to ensure a steady supply for CoA synthesis, and its impact on cellular processes is therefore indirect, mediated through the availability of the total CoA pool.
Metabolic fates of this compound and Acetyl-CoA.
Experimental Protocols for Quantification
Accurate quantification of this compound and Acetyl-CoA pools is essential for understanding their roles in metabolic regulation. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for their simultaneous measurement.
Sample Preparation
-
Cell Lysis: Harvest cells and immediately quench metabolic activity by adding a cold extraction solution, typically containing an acid like perchloric acid or a solvent mixture like methanol/acetonitrile/water.
-
Protein Precipitation: Vortex the cell lysate and incubate on ice to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at high speed at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the CoA esters for analysis.
HPLC-UV Method
This method is suitable for the quantification of more abundant CoA species.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using a buffer system, for example, a mixture of sodium phosphate (B84403) and sodium acetate (B1210297) at a controlled pH, with an organic modifier like acetonitrile.
-
Flow Rate: A constant flow rate, for instance, 1.0 ml/min, is maintained.
-
-
Detection:
-
Wavelength: The eluting compounds are monitored by a UV detector at a wavelength of 259 nm.
-
-
Quantification:
-
The concentration of each analyte is determined by comparing its peak area to a standard curve generated from known concentrations of pure standards.
-
LC-MS/MS Method
LC-MS/MS offers higher sensitivity and specificity, allowing for the detection of low-abundance species and providing structural confirmation.
-
Chromatographic Separation: Similar to HPLC, a C18 reversed-phase column with a gradient elution is used to separate the analytes.
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
-
Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with authentic standards.
-
Workflow for CoA ester quantification.
References
- 1. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound kinase - Wikipedia [en.wikipedia.org]
- 3. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Acetyl CoA | Function, Structure & Formation - Lesson | Study.com [study.com]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Comparative Analysis of Dephospho-CoA Kinase Kinetics Across Diverse Species
An essential enzyme in the final step of coenzyme A (CoA) biosynthesis, Dephospho-CoA kinase (DPCK), presents an attractive target for drug development due to its critical role in cellular metabolism. This guide provides a comparative overview of the kinetic properties of DPCK from various organisms, offering valuable insights for researchers, scientists, and professionals in drug development.
The kinetic parameters of DPCK, particularly the Michaelis constant (K_m) and maximum velocity (V_max), offer a window into the enzyme's efficiency and substrate affinity. These parameters vary significantly across different species, reflecting evolutionary adaptations and distinct metabolic demands. Understanding these differences is paramount for the targeted design of selective inhibitors.
Comparative Kinetic Data of this compound Kinase
The following table summarizes the key kinetic parameters of DPCK from several species for its two primary substrates: this compound (dCoA) and a nucleotide triphosphate (NTP), typically ATP.
| Species | Substrate | K_m (μM) | V_max | Notes |
| Escherichia coli | dCoA | 740 | Not specified | - |
| ATP | 140 | Not specified | - | |
| Entamoeba histolytica (EhDPCK1) | dCoA | 114 ± 19 | Not specified | Utilizes various NTPs.[1] |
| ATP | 19.6 ± 1.2 | Not specified | GTP shows 33% activity relative to ATP.[1] | |
| Entamoeba histolytica (EhDPCK2) | dCoA | 57.9 ± 6.1 | Not specified | - |
| ATP | 15.0 ± 2.4 | Not specified | - | |
| Homo sapiens | dCoA | 5.2 | Not specified | Part of a bifunctional enzyme with phosphopantetheine adenylyltransferase.[1] |
| ATP | 192 | Not specified | [1] | |
| Plasmodium falciparum | dCoA | 105.3 ± 10.2 | 5.18 ± 0.29 μmol/min/mg | Exhibits hyperbolic saturation kinetics for both substrates.[2][3][4] |
| ATP | 88.14 ± 11.03 | 5.18 ± 0.29 μmol/min/mg | [2][3][4] | |
| Thermococcus kodakarensis | dCoA | 1,100 ± 100 | 110 ± 4 U/mg | Prefers GTP over other NTPs.[5] |
| GTP | 580 ± 50 | 110 ± 4 U/mg | Activity with UTP shows substrate inhibition at high concentrations.[5][6] |
Note: The V_max values are reported as found in the literature and may not be directly comparable due to differences in experimental conditions and enzyme purity. One unit (U) of DPCK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute.[7]
Coenzyme A Biosynthesis Pathway
This compound kinase catalyzes the terminal step in the universally conserved coenzyme A biosynthetic pathway. The pathway begins with the phosphorylation of pantothenate (Vitamin B5) and proceeds through a series of enzymatic reactions to produce CoA, a vital cofactor in numerous metabolic processes, including the Krebs cycle and fatty acid metabolism.
References
- 1. Frontiers | Biochemical, Metabolomic, and Genetic Analyses of Dephospho Coenzyme A Kinase Involved in Coenzyme A Biosynthesis in the Human Enteric Parasite Entamoeba histolytica [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchmap.jp [researchmap.jp]
- 4. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dephospho-Coenzyme A (this compound) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Kinase Provides a Rapid and Sensitive Radiochemical Assay for Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Accurate Dephospho-CoA Quantification: A Comparison of Internal Standard Strategies
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of key cellular metabolites is paramount. Dephospho-Coenzyme A (Dephospho-CoA), a critical intermediate in the biosynthesis of Coenzyme A (CoA), presents unique analytical challenges. This guide provides an objective comparison of internal standard strategies for the accurate quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
The inherent variability in sample preparation and mass spectrometric analysis necessitates the use of an internal standard (IS) to ensure accuracy and precision. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby correcting for sample loss and matrix-induced variations. In the context of this compound quantification, two primary types of internal standards are employed: stable isotope-labeled (SIL) standards and structural analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry. These are molecules where one or more atoms are replaced with a heavy isotope, such as ¹³C or ¹⁵N. For this compound, a ¹³C- or ¹⁵N-labeled version would be the ideal IS.
The key advantage of a SIL IS is its near-identical chemical and physical properties to the endogenous analyte. This ensures that it experiences the same extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. Any variations affecting the analyte will equally affect the SIL IS, allowing for highly accurate and precise quantification based on the ratio of their signals. Methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a comprehensive library of SIL acyl-CoA thioesters for this purpose.
The Practical Alternative: Structural Analog Internal Standards
When a SIL IS is not commercially available or is prohibitively expensive, researchers often turn to structural analogs. These are compounds that are chemically similar to the analyte but not isotopically labeled. For the analysis of CoA and its derivatives, compounds like heptadecanoyl-CoA and crotonoyl-CoA have been utilized.
While more accessible, structural analogs do not perfectly replicate the behavior of this compound. Differences in structure can lead to variations in extraction recovery, chromatographic elution, and ionization efficiency, which may not fully compensate for the analyte's behavior and could introduce a degree of inaccuracy. However, for many applications, they can provide a significant improvement in precision over external calibration methods.
Performance Comparison: A Data-Driven Overview
The selection of an internal standard directly impacts the reliability of quantification. The following table summarizes performance data from studies utilizing different internal standard strategies for the analysis of this compound and related short-chain acyl-CoAs via LC-MS/MS.
| Internal Standard Type | Specific Internal Standard(s) Used | Analyte(s) | Matrix | Accuracy (% Recovery / Bias) | Precision (% RSD / CV) | Reference |
| Stable Isotope-Labeled (SIL) | [¹³C₃]malonyl-CoA | Malonyl-CoA | Rat Tissue (Liver, Heart, Muscle) | Linear with slope ≈ 1 | 5 - 11% (within-run) | |
| Stable Isotope-Labeled (SIL) | Various ¹³C-labeled SCFAs | Short-Chain Fatty Acids | Biological Fluids | 92 - 120% | < 12% (intra-day), < 20% (inter-day) | |
| Structural Analog | Heptadecanoyl-CoA, [²H₅]propionyl-CoA, [²H₉]pentanoyl-CoA | This compound & other Acyl-CoAs | Rat Tissue Homogenates | 80 - 114% | Not explicitly stated | |
| Structural Analog | Crotonoyl-CoA | This compound & other Short-Chain Acyl-CoAs | Cell & Tissue Extracts | Not explicitly stated | Not explicitly stated |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between studies may be limited by differences in methodology and matrices.
Experimental Workflow & Protocols
Accurate quantification is underpinned by a robust and well-controlled experimental procedure. The following diagram and protocol outline a typical workflow for the quantification of this compound using an internal standard.
Detailed Experimental Protocol
This protocol is a representative example based on methodologies described in the literature.
1. Materials and Reagents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (e.g., Heptadecanoyl-CoA or a SIL standard if available)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Ammonium (B1175870) formate (B1220265) or acetic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl silica (B1680970) gel)
-
Low-binding microcentrifuge tubes
2. Sample Preparation:
-
Homogenization: Weigh approximately 25-50 mg of powdered frozen tissue or cell pellet in a pre-chilled tube.
-
Internal Standard Spiking: Add a known amount of the chosen internal standard to each sample at the very beginning of the extraction process.
-
Extraction: Add 1-4 mL of ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid). Homogenize the sample using a probe sonicator or bead beater, keeping it on ice.
-
Centrifugation: Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Purification (Solid-Phase Extraction):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with ammonium acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0) for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 100 mM ammonium formate (pH 5.0) in water.
-
Mobile Phase B: 100 mM ammonium formate (pH 5.0) in 90% acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other cellular components.
-
Flow Rate: 200-400 µL/min.
-
Column Temperature: 40-45°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the chosen internal standard. For this compound, a characteristic neutral loss of 427 Da is typically observed.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Prepare a calibration curve by analyzing standards of known this compound concentrations (also spiked with the internal standard) and plotting the peak area ratio against concentration.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Conclusion
For the highest accuracy and precision in this compound quantification, a stable isotope-labeled internal standard is the unequivocal best choice. It provides the most effective correction for analytical variability. When SIL standards are inaccessible, structural analogs like heptadecanoyl-CoA offer a viable alternative that can still yield reliable, semi-quantitative, or relatively quantitative data, provided the method is carefully validated. The choice of internal standard should be guided by the specific requirements of the research, balancing the need for accuracy with practical considerations of cost and availability. Regardless of the choice, a consistent and well-controlled experimental protocol is fundamental to achieving trustworthy results in metabolic analysis.
A Researcher's Guide to the Simultaneous Determination of Dephospho-CoA, CoA, and Acetyl-CoA
For researchers, scientists, and drug development professionals investigating cellular metabolism, the accurate and simultaneous quantification of key cofactor molecules like Dephospho-CoA, Coenzyme A (CoA), and Acetyl-CoA is critical. These molecules are central to numerous metabolic pathways, and their relative levels can provide significant insights into cellular energy status and metabolic flux. This guide offers an objective comparison of the predominant analytical methods for their concurrent determination, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary techniques for the simultaneous analysis of this compound, CoA, and Acetyl-CoA are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity, enabling the comprehensive profiling of a wide array of acyl-CoA species in complex biological samples.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) offers a more accessible and cost-effective alternative. While generally less sensitive than LC-MS/MS, it can reliably quantify the more abundant CoA species.[1][2]
| Feature | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Sensitivity | High (low femtomole to low nanomolar range)[1][3] | Moderate (picomole range, e.g., 10 pmol for CoA, this compound, and acetyl-CoA)[1][4] | Variable, can be high-throughput but often for total or specific CoAs[1] |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[1] | Moderate (based on retention time)[1] | Can be high for specific enzymes, but may have cross-reactivity |
| Throughput | Moderate (typically 5-20 minutes per sample)[1] | Low to moderate (typically 15-30 minutes per sample)[1] | High |
| Analyte Coverage | Broad (can measure a wide range of acyl-CoAs and precursors simultaneously)[1][5] | Limited (typically short to medium-chain CoAs)[1] | Often limited to a single analyte or total CoA |
| Cost | High | Low to Moderate | Low |
| Expertise Required | High | Moderate | Low |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic relationship between this compound, CoA, and Acetyl-CoA, and a general workflow for their analysis.
Caption: Metabolic relationship of this compound, CoA, and Acetyl-CoA.
Caption: General experimental workflow for CoA analysis.
Experimental Protocols
Below are detailed methodologies for the simultaneous determination of this compound, CoA, and Acetyl-CoA using both HPLC-UV and LC-MS/MS.
HPLC-UV Method
This method is adapted for the practical and rapid determination of CoA, this compound, and acetyl-CoA in tissues.[4]
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Deproteinize the sample, for example, using perchloric acid (PCA) followed by neutralization.[2]
2. Chromatographic Conditions: [4]
-
Column: Tosoh TSK-GEL ODS-100 V (250×4.6mm i.d., 5μm particle size).
-
Mobile Phase: 100 mmol/L NaH₂PO₄ and 75 mmol/L CH₃COONa (pH adjusted to 4.6 with H₃PO₄)-acetonitrile (94:6, v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 259 nm.
3. Quantification:
-
Generate a standard curve using known concentrations of this compound, CoA, and Acetyl-CoA.
-
Calculate the concentration in the samples by comparing their peak areas to the standard curve.
LC-MS/MS Method
This method allows for the sensitive and specific quantification of short-chain acyl-CoAs and their biosynthetic precursors.[5]
1. Sample Preparation: [5]
-
Deproteinize samples using 5-sulfosalicylic acid (SSA). This method avoids the need for solid-phase extraction (SPE) which can lead to the loss of more polar analytes like pantothenate and this compound.
2. Chromatographic Conditions: [3]
-
Column: Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 μm) with a guard column.
-
Mobile Phase A: 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is typically used to separate the analytes.
-
Column Temperature: 42°C.
-
Autosampler Temperature: 5°C.
3. Mass Spectrometry Detection: [1][3]
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Acyl-CoAs: Monitor the transition from the precursor ion to a product ion with a mass difference of 507.
-
Acyl-dephospho-CoAs: Monitor the transition from the precursor ion to a product ion with a mass difference of 427.
-
4. Quantification: [1]
-
Quantify the analytes by comparing their peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is recommended for the most accurate quantification.
Conclusion
The choice of an analytical method for the simultaneous determination of this compound, CoA, and Acetyl-CoA should be guided by the specific research question, available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling, LC-MS/MS is the method of choice.[1][6] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species.[1] By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable data, thereby advancing our understanding of the critical roles of these coenzymes in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous high-performance liquid chromatography determination of coenzyme A, dephospho-coenzyme A, and acetyl-coenzyme A in normal and pantothenic acid-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolomics of Coenzyme A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Coenzyme A (CoA) is a central player in cellular metabolism, acting as a crucial acyl group carrier in a myriad of biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1] The biosynthesis of this essential cofactor from pantothenate (vitamin B5) is a highly conserved five-step enzymatic pathway across all domains of life.[2][3] However, subtle yet significant differences in the enzymes and regulation of this pathway between prokaryotes and eukaryotes present potential targets for novel therapeutic interventions.[4] This guide provides a comparative overview of the CoA biosynthesis pathway, supported by experimental data and detailed methodologies for its metabolomic analysis.
The Coenzyme A Biosynthesis Pathway: A Comparative Overview
The synthesis of CoA from pantothenate involves five key enzymatic reactions. While the overall pathway is conserved, there are notable differences in the enzymes responsible for these steps between bacteria and mammals.[5]
The five steps are:
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated to 4'-phosphopantothenate. This is the rate-limiting step in the pathway.[4]
-
Cysteine Addition: A cysteine molecule is added to 4'-phosphopantothenate.
-
Decarboxylation: The cysteine moiety is decarboxylated.
-
Adenylylation: An adenylyl group from ATP is transferred to form dephospho-CoA.
-
Phosphorylation: this compound is phosphorylated to yield the final product, Coenzyme A.[3]
A key difference lies in the enzymes catalyzing the final two steps. In mammals, these reactions are carried out by a bifunctional enzyme, Coenzyme A Synthase (COASY), whereas in most bacteria, they are performed by two distinct enzymes.[2]
Figure 1. Coenzyme A Biosynthesis Pathway Comparison.
Comparative Metabolomics Data
Quantifying the intermediates of the CoA biosynthesis pathway provides valuable insights into the metabolic state of an organism and can reveal bottlenecks or dysregulations. The following table summarizes representative concentrations of CoA and its precursors in bacteria (E. coli and S. aureus) as determined by HPLC with fluorescence detection after derivatization.
| Metabolite | E. coli K12 (nmol/g wet weight) | S. aureus RN4220 (nmol/g wet weight) |
| Pantetheine | 0.8 ± 0.1 | 1.2 ± 0.2 |
| 4'-Phosphopantetheine | 1.5 ± 0.3 | 2.1 ± 0.4 |
| This compound | 3.2 ± 0.5 | 4.5 ± 0.7 |
| Coenzyme A | 15.6 ± 2.5 | 35.8 ± 5.1 |
Data adapted from a study on the simultaneous quantification of CoA and its salvage pathway intermediates.[6] The values represent the mean ± standard deviation.
Experimental Protocols for Metabolomic Analysis
Accurate and reproducible quantification of CoA and its intermediates is critical for comparative metabolomics studies. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation for Bacterial Cells
This protocol is adapted for the analysis of intracellular CoA intermediates in bacteria such as E. coli and S. aureus.[6]
-
Cell Harvesting: Harvest bacterial cells in the stationary phase by centrifugation.
-
Metabolism Quenching and Lysis: Immediately add cold acidic acetonitrile (B52724) to the cell pellet to quench metabolic activity and lyse the cells by protein precipitation.
-
Extraction: Vortex the cell suspension vigorously and incubate on ice.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Derivatization (for fluorescence detection): Treat the extract with a thiol-derivatizing agent, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), which forms a fluorescent adduct with thiol-containing molecules like CoA and its precursors.
-
Sample Dilution: Due to the wide range of intracellular concentrations of the analytes, it may be necessary to analyze different dilutions of the derivatized extract to ensure accurate quantification within the linear range of the calibration curve for each metabolite.[6]
LC-MS/MS Analysis of CoA and its Precursors
This method allows for the simultaneous measurement of short-chain acyl-CoAs and the biosynthetic precursors of CoA without the need for solid-phase extraction.[7][8]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transitions are specific for each analyte and a common fragment ion corresponding to the phosphopantetheine moiety is often monitored.[7]
-
-
Data Analysis: Peak areas are integrated and quantified against a calibration curve generated from authentic standards.
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of the CoA biosynthesis pathway involves several key stages, from experimental design to biological interpretation.
Figure 2. A Typical Metabolomics Experimental Workflow.
This guide provides a foundational understanding of the comparative metabolomics of the Coenzyme A biosynthesis pathway. The distinct enzymatic machinery between prokaryotes and eukaryotes, coupled with robust analytical methodologies, offers a promising avenue for the discovery and development of novel therapeutics targeting this essential metabolic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
Safety Operating Guide
Proper Disposal of Dephospho-CoA: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of Dephospho-CoA, this guide is intended for researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Key Chemical and Physical Properties of this compound
A summary of the essential quantitative data for this compound is presented below, allowing for a quick reference of its key properties.
| Property | Value | Source |
| Molecular Formula | C21H35N7O13P2S | PubChem |
| Molecular Weight | 687.55 g/mol | Sigma-Aldrich |
| Physical Description | Solid powder | PubChem[1] |
| Water Solubility | 50 mg/mL | Sigma-Aldrich, Cayman Chemical[2] |
| Storage Temperature | -20°C | Sigma-Aldrich |
Experimental Protocols: this compound Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid, aqueous solution, or in an organic solvent) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations before proceeding.
Solid this compound Waste
-
Waste Collection:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated, leak-proof waste container.
-
The container should be clearly labeled as "Solid Chemical Waste" and include the full chemical name "Dephospho-Coenzyme A".
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS-approved chemical waste contractor.
-
Aqueous Solutions of this compound
-
Small Quantities (typically < 100 mL of dilute solution):
-
While some non-hazardous biochemical solutions can be disposed of down the drain with copious amounts of water, it is best to err on the side of caution with this compound in the absence of specific toxicological data.
-
It is recommended to collect even small quantities of aqueous this compound waste in a designated, leak-proof container labeled "Aqueous Chemical Waste" with the full chemical name and approximate concentration.
-
Store the container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's chemical waste program.
-
-
Large Quantities:
-
Never dispose of large volumes of aqueous this compound solutions down the drain.
-
Collect the waste in a designated, sealed, and clearly labeled container.
-
Arrange for disposal through a licensed chemical waste management company.
-
This compound in Organic Solvents
-
Waste Segregation:
-
It is critical to segregate halogenated and non-halogenated organic solvent waste.
-
Collect this compound dissolved in organic solvents in a designated, sealed, and properly labeled container for "Organic Solvent Waste".
-
The label must clearly indicate the full chemical name, the solvent(s) used, and the approximate concentration.
-
-
Storage:
-
Store the waste container in a well-ventilated area, away from sources of ignition, and in secondary containment.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's hazardous waste contractor.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety officers for guidance.
References
Safeguarding Your Research: A Guide to Handling Dephospho-CoA
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Dephospho-CoA, a key intermediate in the biosynthesis of coenzyme A. Adherence to these procedural steps will foster a secure research environment and ensure the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified |
| Hand Protection | Disposable Gloves | Nitrile or Latex |
| Body Protection | Laboratory Coat | Standard |
Operational Plan: From Receipt to Use
Proper handling and storage are vital for maintaining the stability and purity of this compound. Follow these steps to ensure the compound's integrity throughout its lifecycle in your lab.
| Aspect | Procedure |
| Receiving | Inspect packaging for any signs of damage upon arrival. |
| Storage (Powder) | Store at -20°C for long-term stability. |
| Storage (Solution) | Prepare solutions fresh. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| Preparation | Bring the compound to room temperature before opening the vial to prevent condensation. Prepare solutions in a clean, designated area. |
| Handling | Use calibrated equipment for all measurements. Handle the solid and its solutions with care to avoid generating dust or aerosols. |
Disposal Plan
The disposal of this compound and its associated waste should be conducted in accordance with institutional and local regulations for non-hazardous materials.
| Waste Type | Disposal Procedure |
| Unused Solid | Dispose of as non-hazardous chemical waste. |
| Solutions | Dispose of as non-hazardous liquid waste. Large quantities may require neutralization before drain disposal, depending on local regulations. |
| Contaminated Labware | Decontaminate or dispose of as per standard laboratory procedures for non-hazardous materials. |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
